Cephapirin
Description
Cefapirin (INN, also spelled this compound), commonly marketed under the trade name Cefadyl, is a first-generation cephalosporin antibiotic that is available in injectable formulations. Production for use in humans has been discontinued in the United States. Cefapirin is partly plasma-bound and is effective against gram-negative and gram-positive organisms.
This compound has been reported in Apis cerana with data available.
This compound is a semisynthetic, broad-spectrum, first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1974 and is indicated for bacterial disease.
Cephalosporin antibiotic, partly plasma-bound, that is effective against gram-negative and gram-positive organisms.
See also: Cefotaxime (related); Cephalothin (related); this compound Sodium (active moiety of) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)/t13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLLWWBDSUHNEB-CZUORRHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24356-60-3 (mono-hydrochloride salt) | |
| Record name | Cefapirin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593237 | |
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DSSTOX Substance ID |
DTXSID9022784 | |
| Record name | Cephapirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cephapirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL IN WATER /CEPHAPIRIN SODIUM/, VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID; INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/, 1.51e-01 g/L | |
| Record name | Cefapirin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01139 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | CEPHAPIRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cephapirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21593-23-7 | |
| Record name | Cephapirin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21593-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cefapirin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefapirin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01139 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cephapirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefapirin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.409 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHAPIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89B59H32VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CEPHAPIRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cephapirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Antibacterial Spectrum of Cephapirin Against Mastitis Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin is a first-generation cephalosporin (B10832234) antibiotic utilized in veterinary medicine, primarily for the treatment and management of bovine mastitis.[1][2] Its efficacy is rooted in its bactericidal activity against a range of mastitis-causing pathogens. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, with a focus on quantitative data, experimental protocols for its determination, and the underlying mechanism of action.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall.[1][3] This action is primarily achieved through the acylation of penicillin-binding proteins (PBPs), which are enzymes crucial for the transpeptidation step in peptidoglycan biosynthesis.[2] The disruption of cell wall integrity ultimately leads to cell lysis and bacterial death. This mechanism is most effective in actively growing and dividing bacterial cells.
References
In Vitro Susceptibility of Staphylococcus aureus to Cephapirin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro susceptibility of Staphylococcus aureus to the first-generation cephalosporin (B10832234), Cephapirin (B1668819). It covers quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and the key mechanisms of resistance employed by S. aureus against this compound and other β-lactam antibiotics.
Quantitative Susceptibility Data
The in vitro activity of this compound against Staphylococcus aureus has been evaluated in numerous studies. The data indicates that while many isolates are susceptible, resistance is prevalent. The following tables summarize the available quantitative data on the susceptibility of S. aureus to this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Metric | MIC Range (µg/mL) | Source |
| Overall Range | 0.09 - 12.5 | [1] |
| Penicillin-Susceptible & Resistant Isolates | ≤ 5 | [2] |
Table 2: CLSI Interpretive Criteria for this compound against Staphylococcus aureus
| Method | Disk Content | Interpretive Criteria (Zone Diameter in mm) | MIC (µg/mL) |
| S | I | ||
| Disk Diffusion | 30 µg | Not Available | Not Available |
| Broth Dilution | Not Available | Not Available |
Experimental Protocols
Accurate determination of in vitro susceptibility is paramount for both clinical diagnostics and drug development research. The following are detailed methodologies for the two most common susceptibility testing methods for S. aureus, based on CLSI guidelines.
Broth Microdilution Method (Based on CLSI M07)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound analytical standard
-
Staphylococcus aureus isolate(s)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial twofold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the S. aureus isolate from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparation, inoculate each well (except the sterility control) with the final bacterial suspension. The final volume in each well should be uniform (typically 100 µL).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Result Interpretation:
-
Following incubation, examine the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Agar Disk Diffusion Method (Kirby-Bauer Test, Based on CLSI M02)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent impregnated on a paper disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
This compound disks (30 µg)
-
Staphylococcus aureus isolate(s)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare an inoculum suspension of the S. aureus isolate with a turbidity equivalent to the 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the disks.
-
-
Application of Antimicrobial Disks:
-
Aseptically apply the this compound (30 µg) disk to the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
If multiple disks are used, they should be placed far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours. For detecting methicillin (B1676495) resistance in S. aureus, incubation for a full 24 hours is recommended.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter.
-
Interpret the results as susceptible, intermediate, or resistant based on the established zone diameter breakpoints from the relevant CLSI M100 document (noting the current inference-based approach).
-
Mechanisms of Resistance and Signaling Pathways
Staphylococcus aureus employs several mechanisms to resist the action of β-lactam antibiotics like this compound. The most significant of these are the production of β-lactamase enzymes and the alteration of the drug's target, the penicillin-binding proteins (PBPs).
β-Lactamase Production
The primary mechanism of resistance to many penicillins and early-generation cephalosporins in S. aureus is the production of β-lactamase. This enzyme hydrolyzes the β-lactam ring, inactivating the antibiotic before it can reach its PBP target. The expression of β-lactamase is often inducible and is regulated by the BlaR1-BlaI signaling pathway.
Alteration of Penicillin-Binding Proteins (PBPs)
In methicillin-resistant Staphylococcus aureus (MRSA), the primary mechanism of resistance is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a very low affinity for most β-lactam antibiotics, including this compound. Therefore, even in the presence of the antibiotic, PBP2a can continue to carry out the essential transpeptidation reactions required for cell wall synthesis, rendering the bacterium resistant. The expression of mecA is also regulated by a sensor-transducer system, MecR1-MecI, which is homologous to the BlaR1-BlaI system.
Visualizations
Signaling Pathway for β-Lactam Resistance in S. aureus
Caption: BlaR1 signaling pathway for inducible β-lactamase production in S. aureus.
Experimental Workflow for In Vitro Susceptibility Testing
Caption: Workflow for determining the in vitro susceptibility of S. aureus to this compound.
References
Navigating Cephapirin Susceptibility in Streptococcus uberis: A Technical Guide
For Immediate Release
[City, State] – [Date] – In a continued effort to provide critical data to the scientific community, this technical guide offers an in-depth analysis of the cephapirin (B1668819) minimum inhibitory concentration (MIC) distribution for Streptococcus uberis, a significant pathogen in bovine mastitis. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of quantitative data, detailed experimental protocols, and the molecular interactions underpinning this compound's antimicrobial activity.
Quantitative Data Summary: this compound MIC Distribution for Streptococcus uberis
The susceptibility of Streptococcus uberis to this compound has been a subject of ongoing research. A pivotal study by Pedersen et al. (2024) established epidemiological cut-off values (ECOFFs) for this compound against S. uberis isolates from Denmark and Norway, following the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology. The study included a substantial number of isolates, providing a robust dataset for analysis.[1][2][3][4]
The following table summarizes the MIC distribution of this compound for S. uberis, including data from various studies to provide a comprehensive overview.
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Epidemiological Cut-off (ECOFF) (µg/mL) | Reference |
| 255 (+ published data) | 0.004 - 8 | Not explicitly stated | Not explicitly stated | 0.125 | Pedersen et al., 2024[1] |
| 228 | Not specified for this compound | Not specified for this compound | Not specified for this compound | Not Applicable | Phuet et al., 2021 |
| 89 | Not specified for this compound | Not specified for this compound | Not specified for this compound | Not Applicable | Tomazi et al., 2019 |
| 71 | Not specified for this compound | 0.5 (for Cefazolin) | 0.5 (for Cefazolin) | Not Applicable | Monistero et al., 2021 |
| 667 | Not specified for this compound | Not specified for this compound | Not specified for this compound | Not Applicable | Kyseláková et al., 2023 |
Note: While several studies investigated antimicrobial resistance in S. uberis, not all provided specific MIC distributions for this compound. For instance, the study by Phuet et al. (2021) focused on other antimicrobials but highlighted the frequent use of this compound in the studied region. Similarly, research by Tomazi et al. (2019), Monistero et al. (2021), and Kyseláková et al. (2023) provide valuable context on multidrug resistance in S. uberis but do not detail this compound MIC distributions.
Experimental Protocols: Broth Microdilution for Streptococcus uberis
The determination of MIC values for Streptococcus uberis is predominantly performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). The following protocol is a synthesis of the methodologies described in the CLSI VET01S and related documents.
1. Inoculum Preparation:
-
Select three to five well-isolated colonies of S. uberis from a non-inhibitory agar (B569324) plate (e.g., Tryptic Soy Agar with 5% sheep blood).
-
Transfer the colonies to a tube containing a suitable broth medium, such as Mueller-Hinton Broth supplemented with 2% to 5% lysed horse blood.
-
Incubate the broth culture at 35 ± 2 °C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This can be achieved by visual comparison or using a photometric device.
-
Dilute the adjusted inoculum in the broth medium to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
2. Microdilution Plate Preparation and Inoculation:
-
Use commercially available or in-house prepared 96-well microdilution plates containing serial twofold dilutions of this compound.
-
The typical concentration range for this compound testing against S. uberis is 0.004 to 8 µg/mL.
-
Dispense 100 µL of the standardized bacterial suspension into each well of the microdilution plate.
-
Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) on each plate.
3. Incubation:
-
Incubate the inoculated microdilution plates at 35 ± 2 °C for 20-24 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
A button of growth at the bottom of the well or a general turbidity indicates bacterial growth.
5. Quality Control:
-
Streptococcus pneumoniae ATCC 49619 is a recommended quality control strain for antimicrobial susceptibility testing of streptococci.
Mandatory Visualization: this compound's Mechanism of Action and Experimental Workflow
This compound, a first-generation cephalosporin, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, the primary component of the cell wall. In Streptococcus uberis, key PBPs that are targets for beta-lactam antibiotics like this compound include PBP1A, PBP2B, and PBP2X. Alterations in these proteins can lead to reduced susceptibility to penicillin and other beta-lactams.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. Estimation of epidemiological cut-off values for eight antibiotics used for treatment of bovine mastitis caused by Streptococcus uberis and Streptococcus dysgalactiae subsp. dysgalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. estimation-of-epidemiological-cut-off-values-for-eight-antibiotics-used-for-treatment-of-bovine-mastitis-caused-by-streptococcus-uberis-and-streptococcus-dysgalactiae-subsp-dysgalactiae - Ask this paper | Bohrium [bohrium.com]
Navigating the Action of First-Generation Cephalosporins Against Gram-Positive Bacteria: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the activity of first-generation cephalosporins against Gram-positive bacteria, providing a comprehensive resource for researchers, scientists, and professionals engaged in drug development. This document details the mechanism of action, quantitative susceptibility data, and the intricate signaling pathways governing both efficacy and resistance.
Introduction to First-Generation Cephalosporins
First-generation cephalosporins are a class of β-lactam antibiotics derived from the mold Acremonium.[1][2] Discovered in 1945, these agents have become a cornerstone in the treatment of infections caused by susceptible Gram-positive bacteria, such as staphylococci and streptococci.[1][3] Their primary utility lies in treating skin and soft tissue infections, as well as for surgical prophylaxis.[2] Common first-generation cephalosporins include cefazolin, cephalexin, and cefadroxil. While highly effective against many Gram-positive organisms, they exhibit limited activity against Gram-negative bacteria.
Mechanism of Action: Inhibition of Cell Wall Synthesis
The bactericidal activity of first-generation cephalosporins stems from their ability to disrupt the synthesis of the bacterial cell wall. This process is centered on the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.
The peptidoglycan layer provides structural integrity to the bacterial cell, protecting it from osmotic stress. Its synthesis is a complex process that begins in the cytoplasm with the formation of precursor molecules, which are then transported across the cell membrane and incorporated into the growing cell wall. The final and crucial step is the transpeptidation reaction, catalyzed by PBPs, which creates peptide cross-links between adjacent glycan strands, forming a rigid, mesh-like structure.
First-generation cephalosporins, containing a β-lactam ring, act as structural analogs of the D-Ala-D-Ala moiety of the peptidoglycan precursors. This mimicry allows them to bind to the active site of PBPs, leading to the acylation and subsequent inactivation of these enzymes. The inhibition of PBP activity prevents the cross-linking of peptidoglycan, resulting in a weakened cell wall that can no longer withstand the internal turgor pressure, ultimately leading to cell lysis and bacterial death.
Quantitative Antimicrobial Activity
The in vitro activity of first-generation cephalosporins against key Gram-positive pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a critical measure of a drug's potency, representing the lowest concentration that inhibits visible bacterial growth.
| First-Generation Cephalosporin (B10832234) | Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Cefazolin | Staphylococcus aureus (MSSA) | 0.5 | - | - |
| Streptococcus pneumoniae | 0.125 | - | - | |
| Streptococcus pyogenes | - | - | - | |
| Cephalexin | Staphylococcus aureus (MSSA) | 2 | 4 | ≤0.25 - 8 |
| Streptococcus pneumoniae | - | - | - | |
| Cefadroxil | Staphylococcus aureus (MSSA) | 2 | 4 | - |
| Streptococcus pneumoniae | 4 | - | - |
Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographical location of isolates.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of MIC values is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension.
Detailed Protocol (CLSI Guideline Reference):
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the first-generation cephalosporin (e.g., cefazolin, cephalexin) in a suitable solvent.
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in the microtiter plate wells. For testing Streptococcus spp., supplement the CAMHB with 2.5% to 5% lysed horse blood.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.
-
-
Interpretation of Results:
-
Following incubation, the MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth (turbidity) as detected by the unaided eye.
-
-
Quality Control:
-
Concurrently test reference strains with known MIC values (e.g., Staphylococcus aureus ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™) to ensure the accuracy and reproducibility of the test.
-
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes. A standardized bacterial inoculum is then spotted onto the surface of each plate.
Detailed Protocol (EUCAST Guideline Reference):
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the first-generation cephalosporin stock solution.
-
Add a defined volume of each antibiotic dilution to molten Mueller-Hinton Agar (MHA) maintained at 45-50°C. For fastidious organisms like streptococci, supplement the MHA with 5% defibrinated horse blood and 20 mg/L β-NAD.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
For some applications, this suspension may be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate without antibiotic.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate at 35°C ± 1°C for 18-24 hours in an appropriate atmosphere (e.g., 5% CO₂ for S. pneumoniae).
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.
-
-
Quality Control:
-
Include appropriate quality control strains with known MICs in each test run.
-
Mechanisms of Resistance in Gram-Positive Bacteria
The emergence of resistance to β-lactam antibiotics, including first-generation cephalosporins, is a significant clinical concern. The primary mechanisms of resistance in Gram-positive bacteria are the production of β-lactamase enzymes and alterations in the target PBPs.
β-Lactamase Production
Some strains of Staphylococcus aureus produce β-lactamase (penicillinase), an enzyme that hydrolyzes the amide bond in the β-lactam ring, rendering the antibiotic inactive. The expression of the β-lactamase gene (blaZ) is regulated by the BlaR-BlaI signaling pathway.
In the absence of a β-lactam antibiotic, the repressor protein BlaI binds to the operator region of the blaZ gene, preventing its transcription. When a β-lactam antibiotic is present, it binds to the sensor-transducer protein BlaR1 on the cell surface. This binding event triggers a conformational change in BlaR1, leading to the activation of its intracellular zinc metalloprotease domain. The activated BlaR1 then cleaves the BlaI repressor, allowing for the transcription of blaZ and the subsequent production of β-lactamase.
Alteration of Penicillin-Binding Proteins
The most significant mechanism of resistance to methicillin (B1676495) and other β-lactams, including first-generation cephalosporins, in Staphylococcus aureus is the acquisition of the mecA gene. This gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for β-lactam antibiotics.
In the presence of β-lactams that inactivate the native PBPs, PBP2a can continue to carry out the essential transpeptidation reactions, allowing for peptidoglycan synthesis and cell survival. The expression of mecA is controlled by the MecR1-MecI regulatory system, which is analogous to the BlaR-BlaI system.
In the absence of a β-lactam, the MecI repressor binds to the mecA operator, preventing transcription. The presence of a β-lactam antibiotic is sensed by the transmembrane protein MecR1, which then initiates a signal transduction cascade leading to the cleavage of MecI and the subsequent expression of mecA and production of PBP2a.
Conclusion
First-generation cephalosporins remain valuable therapeutic agents for the treatment of infections caused by susceptible Gram-positive bacteria. Their efficacy is rooted in the targeted inhibition of bacterial cell wall synthesis. However, the emergence of resistance, primarily through β-lactamase production and PBP2a acquisition, underscores the importance of ongoing surveillance and a thorough understanding of the underlying molecular mechanisms. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of first-generation cephalosporin activity and resistance in Gram-positive pathogens.
References
An In-depth Technical Guide to the Comparative Properties of Cephapirin Benzathine and Cephapirin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, is utilized in veterinary medicine primarily for the treatment of bovine mastitis. It is available in two salt forms, this compound benzathine and this compound sodium, which exhibit distinct physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive comparison of these two salts, focusing on their chemical structures, solubility, stability, pharmacokinetic profiles, and mechanism of action. Detailed experimental protocols for the evaluation of these properties are also presented, alongside visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for research and drug development purposes.
Introduction
This compound is a semi-synthetic, broad-spectrum beta-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis.[1][3] The choice between its two common salt forms, this compound benzathine and this compound sodium, is dictated by the desired therapeutic application, largely influenced by their differing solubility and subsequent pharmacokinetic profiles. This compound sodium, being highly water-soluble, is suited for applications requiring rapid achievement of high drug concentrations.[4][5] In contrast, this compound benzathine's poor water solubility provides a long-acting depot effect, making it ideal for sustained-release formulations.[6] This guide aims to provide a detailed comparative analysis of these two salts to inform research and development in veterinary pharmaceuticals.
Physicochemical Properties
The fundamental differences in the properties of this compound benzathine and this compound sodium arise from their distinct salt forms. This compound benzathine is formed by the combination of two molecules of this compound with one molecule of benzathine (N,N'-dibenzylethane-1,2-diamine), whereas this compound sodium is the simple sodium salt of the parent molecule.[6]
Data Presentation: Physicochemical Properties
| Property | This compound Benzathine | This compound Sodium | Reference(s) |
| Chemical Formula | C₅₀H₅₄N₈O₁₂S₄ | C₁₇H₁₆N₃NaO₆S₂ | [7][8] |
| Molecular Weight | 1087.27 g/mol | 445.45 g/mol | [4][8] |
| Appearance | White, crystalline powder | White to off-white crystalline powder | [4][9] |
| Solubility in Water | Practically insoluble | Very soluble | [4][5] |
| Solubility in Alcohol | Freely soluble | Insoluble in most organic solvents | [4][5] |
| Solubility in DMSO | 81 mg/mL | ~1 mg/mL (slightly soluble) | [8][10] |
| pKa (of this compound) | Not directly applicable | 2.15 and 7.3 | [4] |
Pharmacokinetic Properties
The differing solubility profiles of this compound benzathine and this compound sodium directly impact their pharmacokinetic behavior following administration, particularly in the context of intramammary infusion for the treatment of mastitis.
Data Presentation: Pharmacokinetic Parameters (Intramammary Administration in Goats)
| Parameter | This compound Benzathine (300 mg) | This compound Sodium (representative data) | Reference(s) |
| Cmax (Maximum Concentration) | 0.073 µg/mL | ~13.3-15.8 µg/mL (IM in cows) | [11] |
| Tmax (Time to Maximum Concentration) | 7.06 h | 10-20 minutes (IM in cows) | [11] |
| AUC (Area Under the Curve) | 1.06 h*µg/mL | Not directly comparable due to different administration routes and species | [11] |
| Terminal Half-life (T½) | 6.98 h | ~1.05 h (IM in cows) | [11] |
| Mean Residence Time (MRT) | 13.55 h | Not directly comparable | [11] |
Note: Direct comparative pharmacokinetic data for intramammary administration in the same species under identical conditions is limited. The data for this compound sodium is from an intramuscular study in cows and is provided for general comparison of absorption and elimination rates.
Mechanism of Action
Both this compound benzathine and this compound sodium share the same active moiety, this compound, and therefore have an identical mechanism of action. This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][4]
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
The primary target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][7] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[7]
References
- 1. youtube.com [youtube.com]
- 2. The selective treatment of clinical mastitis based on on-farm culture results: II. Effects on lactation performance, including clinical mastitis recurrence, somatic cell count, milk production, and cow survival [agris.fao.org]
- 3. Physiologically based modelling of the pharmacokinetics of three beta-lactam antibiotics after intra-mammary administration in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. separationmethods.com [separationmethods.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liquid chromatographic determination of this compound residues in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cephapirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular and chemical characteristics of Cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic. The information presented herein is intended to support research and development efforts within the pharmaceutical and biomedical fields.
Molecular Structure
This compound is a semi-synthetic derivative of cephalosporin C, characterized by a bicyclic cephem nucleus. Its chemical structure consists of a dihydrothiazine ring fused to a β-lactam ring. Key substituents that dictate its antibacterial activity and pharmacokinetic profile are attached to this core structure.
The IUPAC name for this compound is (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]. The core structure features an acetoxymethyl group at position 3 and a 2-(pyridin-4-ylsulfanyl)acetamido side chain at position 7 of the cephem skeleton[1].
| Identifier | Value | Source |
| Molecular Formula | C17H17N3O6S2 | [1][2][3][4] |
| Molecular Weight | 423.46 g/mol | [2][3][4] |
| CAS Number | 21593-23-7 | [1] |
This compound is often used in its sodium or benzathine salt forms to improve its solubility and pharmacokinetic properties.
| Salt Form | Molecular Formula | Molecular Weight |
| This compound Sodium | C17H16N3NaO6S2 | 445.45 g/mol [5][6][7][8] |
| This compound Benzathine | C50H54N8O12S4 | 1087.27 g/mol [5][9] |
Chemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and in vivo activity.
| Property | Value | Notes | Source |
| pKa | 2.15 | [1] | |
| 3.35 (Strongest Acidic), 4.99 (Strongest Basic) | [2][10] | ||
| Melting Point | 166-170°C (decomposes) | For this compound Benzathine | [11] |
| LogP | -1.15 | [1] |
Solubility
The solubility of this compound varies significantly depending on its salt form and the solvent.
| Form | Solubility Profile | Source |
| This compound | 1030 mg/L in water | [1] |
| This compound Sodium | Very soluble in water; insoluble in most organic solvents. Soluble in H2O up to ~50 mg/mL; slightly soluble in DMSO and MeOH up to ~1 mg/mL. | [5][6] |
| This compound Benzathine | Practically insoluble in water, ether, and toluene; freely soluble in alcohol; soluble in 0.1 N hydrochloric acid. | [5] |
Stability
This compound's stability is a critical factor in its storage and administration. The dry sodium salt is stable for 18 months at room temperature[1]. However, in aqueous solutions, its stability is dependent on pH, temperature, and the presence of other substances. This compound is known to degrade in both alkaline and acidic conditions, as well as in biological matrices such as kidney extract[12]. It is stable under normal conditions but can react with strong oxidizing agents[13]. Studies have shown that frozen admixtures of this compound sodium retain their potency after thawing[14].
Mechanism of Action
The bactericidal effect of this compound is achieved through the inhibition of bacterial cell wall synthesis. This mechanism is characteristic of β-lactam antibiotics.
Caption: Mechanism of action of this compound.
The process begins with this compound binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis[1][2][5][15][16]. This binding inactivates the PBPs, thereby inhibiting the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Experimental Protocols
Determination of this compound Concentration by Spectrophotometry
This protocol is adapted from a study on the stability of this compound sodium admixtures[14].
Caption: Experimental workflow for stability testing.
Methodology:
-
Preparation of Admixtures: this compound sodium is admixed with a suitable diluent (e.g., 5% dextrose injection or 0.9% sodium chloride injection) in polyvinylchloride minibags to achieve desired concentrations (e.g., 10 and 40 mg/ml).
-
Freezing and Thawing: The admixtures are frozen for a specified period (e.g., 14 days) and then thawed using either conventional methods (room temperature) or microwave heating.
-
Sampling: Aliquots are withdrawn at predetermined time points after thawing (e.g., immediately, 6, 12, and 24 hours).
-
Spectrophotometric Analysis: The concentration of this compound in the samples is determined using a spectrophotometer at the wavelength of maximum absorbance for this compound.
-
Data Analysis: The potency of the admixtures is calculated and compared over time to assess the stability of this compound under the tested conditions.
This guide provides a foundational understanding of the molecular and chemical properties of this compound. For further in-depth analysis and specific applications, consulting the primary literature is recommended.
References
- 1. This compound | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scbt.com [scbt.com]
- 4. Cefapirin - Wikipedia [en.wikipedia.org]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. This compound sodium = 96 24356-60-3 [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound BENZATHINE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. researchgate.net [researchgate.net]
- 13. merck.com [merck.com]
- 14. Stability of this compound sodium admixtures after freezing and conventional or microwave thaw techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 16. This compound Benzathine | Beta-Lactam Antibiotic for RUO [benchchem.com]
The Genesis of a Veterinary Antibiotic: A Technical History of Cephapirin
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and development of cephapirin (B1668819), a first-generation cephalosporin (B10832234) that has become a cornerstone antibiotic in veterinary medicine, particularly for the treatment of bovine mastitis and endometritis. This document details the scientific journey from the initial discovery of the cephalosporin nucleus to the targeted synthesis and clinical validation of this compound for animal health. It includes a summary of its mechanism of action, in-vitro antimicrobial activity, pharmacokinetic profile in cattle, and pivotal clinical efficacy trials. Quantitative data are presented in structured tables for clarity, and key experimental protocols are described to provide a practical resource for researchers. Diagrams generated using Graphviz illustrate the core chemical synthesis and experimental workflows, offering a visual representation of the scientific processes involved in the establishment of this compound as a vital tool in veterinary therapeutics.
Introduction: The Dawn of the Cephalosporin Era
The story of this compound is intrinsically linked to the broader discovery of cephalosporin antibiotics. In 1945, the Italian scientist Giuseppe Brotzu isolated the fungus Acremonium strictum (formerly Cephalosporium acremonium) from a sewage outfall in Sardinia.[1][2] This fungus was found to produce substances with antibacterial activity, leading to the isolation of cephalosporin C.[3] A pivotal moment in antibiotic history was the elucidation of the β-lactam ring structure within cephalosporin C, a feature it shares with penicillins.[3] This discovery opened the door for the semi-synthetic modification of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), allowing for the creation of a vast array of cephalosporin derivatives with tailored properties.[2] This era of chemical innovation gave rise to the classification of cephalosporins into generations, with first-generation compounds like this compound being particularly effective against Gram-positive bacteria.[4]
The Discovery and Development of this compound by Bristol Laboratories
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the foundational molecule 7-aminocephalosporanic acid (7-ACA). The process involves the acylation of the amino group of 7-ACA, followed by a nucleophilic substitution to introduce the characteristic pyridinethiol side chain.
Multi-Step Synthesis Pathway
The classical synthesis of this compound involves a two-step process. First, 7-ACA is reacted with a bromoacetylating agent, such as bromoacetyl chloride or bromoacetyl bromide, to form 7-(2-bromoacetamido)cephalosporanic acid. This intermediate is then reacted with 4-pyridinethiol (also known as 4-mercaptopyridine) to yield this compound acid. The final step for some formulations is the formation of a stable salt, such as this compound benzathine, by reacting the this compound acid with N,N'-dibenzylethylenediamine.
One-Pot Synthesis Method
For industrial-scale production, a more efficient one-pot synthesis method has been developed.[6] This process combines the acylation and nucleophilic substitution steps in a single reaction vessel, simplifying the procedure and increasing overall yield.
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7] Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.
References
- 1. Synthesis of this compound and related cephalosporins from 7-(alpha-bromoacetamido)cephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 3. Cephalosporins 1945-1986 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijesir.org [ijesir.org]
- 5. Cefapirin - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cephapirin's Affinity for Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound for PBPs, its mechanism of action, and detailed experimental protocols for assessing these interactions. While direct quantitative binding data for this compound is limited in publicly available literature, this guide utilizes data for cephalothin (B1668815), a structurally and functionally analogous first-generation cephalosporin, to provide a representative binding profile. The methodologies and conceptual frameworks presented herein offer a robust foundation for the study of this compound and other β-lactam antibiotics.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mechanism of action for this compound, in common with all β-lactam antibiotics, is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][3] this compound achieves this by forming a stable, covalent acyl-enzyme intermediate with the transpeptidase domain of PBPs.[1] This irreversible inhibition of PBPs prevents the cross-linking of peptidoglycan chains, leading to a compromised and weakened cell wall, ultimately resulting in cell lysis and bacterial death.[1][4]
The interaction begins with the β-lactam ring of this compound mimicking the D-Ala-D-Ala substrate of the PBP transpeptidase. This allows the antibiotic to enter the active site of the enzyme, leading to the formation of the covalent bond and subsequent inactivation of the PBP.
Caption: Mechanism of this compound Action on Bacterial Cell Wall Synthesis.
Quantitative Binding Affinity Data
Binding Affinity for Streptococcus pneumoniae PBPs
The following table summarizes the reported IC50 values for cephalothin against PBPs in Streptococcus pneumoniae.
| PBP Subtype | IC50 (µg/mL) |
| PBP1a | 0.1 |
| PBP1b | 0.1 |
| PBP2a | >128 |
| PBP2b | 32 |
| PBP2x | 1 |
| PBP3 | 0.05 |
Data sourced from studies on cephalothin as a proxy for this compound.
Binding Affinity for Escherichia coli PBPs
The following table summarizes the reported IC50 values for cephalothin against PBPs in Escherichia coli.
| PBP Subtype | IC50 (µg/mL) |
| PBP1a | 1.0 |
| PBP1b | 2.0 |
| PBP2 | >100 |
| PBP3 | 0.5 |
| PBP4 | >100 |
| PBP5/6 | >100 |
Data sourced from studies on cephalothin as a proxy for this compound.
Experimental Protocols: Determination of PBP Binding Affinity
A standard and effective method for determining the binding affinity of a compound like this compound for various PBPs is a competitive binding assay.[5] This assay utilizes a fluorescently tagged penicillin derivative, such as BOCILLIN™ FL, to quantify the inhibition of PBP binding by the test compound.
Experimental Workflow
Caption: Workflow for Competitive PBP Binding Assay.
Detailed Methodologies
-
Bacterial Culture: The target bacterial strain is inoculated into an appropriate growth medium and incubated at its optimal temperature with agitation until the culture reaches the mid-logarithmic phase of growth (e.g., an OD600 of 0.5-0.8).[1]
-
Cell Harvesting and Washing: The bacterial cells are harvested by centrifugation. The supernatant is discarded, and the cell pellet is washed twice with cold phosphate-buffered saline (PBS, pH 7.4) to remove any residual growth medium.[1]
-
Competitive Inhibition: The washed cell pellet is resuspended in PBS. The cell suspension is then aliquoted into microcentrifuge tubes. To each tube, the test compound (this compound) is added at a range of concentrations (e.g., 0.01 to 1000 µg/mL). A control tube with no inhibitor is also prepared. The tubes are incubated at 37°C for a specified time (e.g., 30 minutes) to allow the test compound to bind to the PBPs.[1]
-
Fluorescent Labeling: Following the incubation with this compound, a fixed concentration of BOCILLIN™ FL (e.g., 25 µg/mL) is added to each tube, including the control. The tubes are then incubated for an additional 15-30 minutes at 37°C. This allows the fluorescent probe to bind to any PBPs that were not inhibited by the test compound.[1]
-
Cell Lysis and Membrane Protein Isolation: The cells are pelleted by centrifugation, and the supernatant is discarded. The cell pellets are resuspended in a lysis buffer containing lysozyme (B549824) and DNase to disrupt the cells. The membrane fraction, which contains the PBPs, is then isolated by ultracentrifugation.[1]
-
SDS-PAGE and Fluorescence Detection: The membrane protein pellets are resuspended in SDS-PAGE sample buffer. The proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). After electrophoresis, the fluorescently labeled PBPs are visualized directly in the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the fluorophore on BOCILLIN™ FL.[1]
-
Data Analysis: The fluorescence intensity of each PBP band in the lanes with different inhibitor concentrations is quantified relative to the control lane (no inhibitor). The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescent signal, can be determined by fitting the data to a suitable dose-response curve.[1]
Logical Relationship of PBP Inhibition to Bacterial Viability
The inhibition of specific PBPs by β-lactam antibiotics correlates with distinct morphological changes in bacteria, ultimately leading to cell death. The selective affinity of an antibiotic for different PBPs can, therefore, predict its bactericidal effects.
Caption: Correlation of PBP Inhibition with Bacterial Cell Morphology.
Conclusion
This technical guide has provided a detailed overview of the binding affinity of this compound for penicillin-binding proteins. While direct quantitative binding data for this compound remains an area for further investigation, the information presented on its mechanism of action and the detailed experimental protocols offer a solid framework for researchers. The use of competitive binding assays with fluorescent probes represents a robust and accessible method for characterizing the PBP binding profiles of this compound and other novel β-lactam antibiotics. Such studies are crucial for understanding the spectrum of activity, the development of resistance, and the rational design of new antibacterial agents.
References
An In-Depth Technical Guide to the Pharmacodynamics of Cephapirin in Bovine Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, plays a critical role in the management of bacterial infections in cattle, particularly in the treatment and control of bovine mastitis.[1][2][3] Understanding its pharmacodynamic properties is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the development of antimicrobial resistance. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in bovine species, detailing its mechanism of action, antimicrobial spectrum, key pharmacodynamic parameters, and the experimental protocols used to determine them.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.
By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to the formation of a defective cell wall. This compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, ultimately resulting in cell lysis and death. This mechanism of action is most effective against actively growing and dividing bacteria.[4]
Figure 1: Signaling pathway of this compound's bactericidal action.
Antimicrobial Spectrum
This compound is a broad-spectrum antibiotic with activity against a range of Gram-positive and some Gram-negative bacteria.[1] Its primary application in bovine medicine is for the treatment of mastitis caused by susceptible organisms.
Key Bovine Pathogens Susceptible to this compound:
-
Staphylococcus aureus : A major contagious pathogen causing both clinical and subclinical mastitis.[3]
-
Coagulase-Negative Staphylococci (CNS) : An increasingly important group of mastitis pathogens.
-
Streptococcus agalactiae : A contagious mastitis pathogen that can be effectively controlled with antibiotic therapy.[3]
-
Streptococcus dysgalactiae : A common cause of clinical mastitis.
-
Streptococcus uberis : An environmental pathogen responsible for a significant proportion of mastitis cases.
-
Escherichia coli : While generally less susceptible than Gram-positive cocci, this compound may show some activity against certain strains.[5]
Key Pharmacodynamic Parameters
Pharmacodynamics (PD) describes the relationship between drug concentration and its pharmacological effect. For antibiotics, this involves quantifying the drug's ability to inhibit or kill bacteria. The key PD parameters for this compound are the Minimum Inhibitory Concentration (MIC), the Mutant Prevention Concentration (MPC), and the Post-Antibiotic Effect (PAE).
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under defined in vitro conditions. It is a fundamental measure of an antibiotic's potency against a specific pathogen.
Table 1: MIC Distribution of this compound Against Major Bovine Mastitis Pathogens
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | 98 | 0.25 | 0.25 | [6] |
| Staphylococcus aureus | 130 | 0.25 | 0.5 | [7] |
| Coagulase-Negative Staphylococci | 99 | 0.06 | 0.12 | [6] |
| Streptococcus dysgalactiae | 97 | ≤0.008 | 0.015 | [6] |
| Streptococcus uberis | 96 | 0.06 | 0.12 | [6] |
| Escherichia coli | 98 | 8.0 | 64.0 | [6] |
MIC50: Concentration inhibiting 50% of isolates. MIC90: Concentration inhibiting 90% of isolates.
Mutant Prevention Concentration (MPC)
The MPC is the lowest drug concentration that prevents the growth of any first-step resistant mutants in a large bacterial population (typically ≥10^10 CFU). The concentration range between the MIC and the MPC is known as the Mutant Selection Window (MSW). Maintaining drug concentrations above the MPC is a strategy to minimize the selection of resistant bacteria. While specific MPC data for this compound against bovine pathogens is limited, the concept is crucial for prudent antibiotic use.
Post-Antibiotic Effect (PAE)
The PAE is the persistent suppression of bacterial growth after a brief exposure to an antibiotic, even after the drug concentration has fallen below the MIC. Beta-lactam antibiotics, including cephalosporins, generally exhibit a significant PAE against Gram-positive cocci but a minimal to no PAE against Gram-negative bacilli.[8] This effect allows for less frequent dosing intervals for susceptible Gram-positive infections.
Experimental Protocols
Accurate determination of pharmacodynamic parameters relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against bovine pathogens is typically determined using broth microdilution or agar (B569324) dilution methods, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: The prepared bacterial suspension is added to the wells of a microtiter plate containing the serially diluted this compound. The plate is incubated at 35°C ± 2°C for 16 to 20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Figure 2: Workflow for MIC determination by broth microdilution.
Agar Dilution Method:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.
Determination of Mutant Prevention Concentration (MPC)
The determination of MPC involves exposing a high-density bacterial population to a range of antibiotic concentrations.
-
Inoculum Preparation: A large bacterial culture is grown to a high density, typically ≥10^10 CFU/mL.
-
Plating: A large volume of the high-density culture is plated onto a series of agar plates containing increasing concentrations of this compound.
-
Incubation: Plates are incubated for 48 to 72 hours to allow for the growth of any resistant mutants.
-
Reading the MPC: The MPC is the lowest concentration of this compound that prevents the growth of any bacterial colonies.[9]
Determination of Post-Antibiotic Effect (PAE)
The PAE is determined by measuring the time it takes for a bacterial culture to recover and resume logarithmic growth after a short exposure to an antibiotic.
-
Exposure: A bacterial culture in the logarithmic growth phase is exposed to a specific concentration of this compound (e.g., 5-10 times the MIC) for a defined period (e.g., 1-2 hours).
-
Removal of Antibiotic: The antibiotic is removed by centrifugation and washing the bacterial cells or by significant dilution of the culture.
-
Regrowth Monitoring: The bacterial growth in the antibiotic-free medium is monitored over time by measuring the optical density or by performing viable counts (CFU/mL).
-
Calculation of PAE: The PAE is calculated as the difference in the time it takes for the treated culture and an untreated control culture to increase by one log10 CFU/mL.
Figure 3: Workflow for determining the Post-Antibiotic Effect.
In Vivo Efficacy Studies: Experimental Mastitis Model
Experimental infection models are crucial for evaluating the in vivo efficacy of intramammary antibiotics like this compound.
-
Animal Selection: Healthy lactating dairy cows with no history of mastitis and low somatic cell counts are selected.
-
Bacterial Challenge: A well-characterized strain of a mastitis pathogen (e.g., S. aureus) is infused into one or more mammary quarters at a predetermined dose.
-
Infection Confirmation: The establishment of infection is confirmed by clinical signs (if any), elevated somatic cell counts, and positive bacterial culture from milk samples.
-
Treatment Administration: Once infection is confirmed, the designated quarters are treated with the this compound formulation according to the study protocol. Control quarters may be left untreated or treated with a placebo.
-
Post-Treatment Monitoring: Milk samples are collected at regular intervals post-treatment for bacterial culture and somatic cell count determination to assess bacteriological and clinical cure rates.
Conclusion
The pharmacodynamics of this compound in bovine species are well-characterized, demonstrating its efficacy against key Gram-positive mastitis pathogens through the inhibition of cell wall synthesis. The determination of MIC values is a standard practice for guiding therapeutic decisions. While more research is needed to establish specific MPC and PAE values for this compound against a wider range of bovine pathogens, the application of these pharmacodynamic principles is essential for the responsible and effective use of this important veterinary antibiotic. The detailed experimental protocols provided in this guide serve as a foundation for further research and development in the field of bovine antimicrobial therapy.
References
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Efficacy of intramammary antibiotic therapy for treatment of clinical mastitis caused by environmental pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
HPLC-UV method development for Cephapirin quantification
An HPLC-UV method provides a reliable and accessible approach for the quantification of Cephapirin, a first-generation cephalosporin (B10832234) antibiotic.[1] This application note details a validated method suitable for routine quality control and analysis in research and drug development settings.
Principle
This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidic aqueous solution and an organic modifier. The acidic mobile phase ensures the consistent protonation of this compound for reproducible retention. Quantification is performed by measuring the absorbance of the analyte at a specific UV wavelength as it elutes from the column. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[2]
Materials and Reagents
-
This compound reference standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters (Nylon or PVDF)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with quaternary pump, autosampler, column oven, and UV-Vis detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with ultrapure water. This solution should be stored at 4°C.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from a hypothetical powder for injection)
-
Accurately weigh an amount of the powder for injection equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of ultrapure water and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with ultrapure water and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Perform a final dilution with the mobile phase to bring the theoretical concentration into the midrange of the calibration curve (e.g., 50 µg/mL).
Method Validation Protocol
The developed method was validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH guidelines.[4]
-
Linearity: Analyze the working standard solutions (1, 5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform a recovery study by spiking a placebo sample with the this compound API at three concentration levels (80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.
-
Precision:
-
Intra-day Precision (Repeatability): Analyze six replicates of a standard solution at 100% of the target concentration (50 µg/mL) on the same day.
-
Inter-day Precision (Intermediate Precision): Repeat the analysis on two different days with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[5]
-
Robustness: Evaluate the method's robustness by introducing small, deliberate variations to the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±5 nm).[4] The system suitability parameters are monitored for any significant changes.
Workflow Diagram
Caption: Experimental workflow for HPLC-UV quantification of this compound.
Results and Data
The following tables summarize the data obtained during method validation.
Table 1: Linearity and Range
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 18540 |
| 5 | 93210 |
| 10 | 187500 |
| 25 | 469100 |
| 50 | 935500 |
| 75 | 1402100 |
| 100 | 1870500 |
| Regression Equation | y = 18695x + 1250 |
| Correlation Coefficient (r²) | 0.9998 |
| Linearity Range | 1 - 100 µg/mL |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 40 | 39.8 | 99.5 | 99.7 |
| 100% | 50 | 50.2 | 100.4 | |
| 120% | 60 | 59.5 | 99.2 |
Table 3: Method Precision
| Precision Type | n | Mean Concentration Found (µg/mL) | % RSD |
| Intra-day | 6 | 50.15 | 0.85% |
| Inter-day | 6 | 49.88 | 1.12% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantitation (LOQ) | 0.80 |
Table 5: Robustness
| Parameter Varied | Modification | Retention Time (min) | Tailing Factor | %RSD of Peak Area |
| Flow Rate | 0.9 mL/min | 6.1 | 1.18 | 1.3% |
| 1.1 mL/min | 4.9 | 1.15 | 1.1% | |
| Mobile Phase | Acetonitrile ±2% | 5.3 - 5.5 | 1.16 - 1.19 | 0.9% |
| Wavelength | 260 nm | 5.4 | 1.17 | - |
| 270 nm | 5.4 | 1.17 | - |
Conclusion
The developed RP-HPLC-UV method for the quantification of this compound is simple, accurate, precise, and robust. The validation results confirm its suitability for routine analysis in quality control laboratories. The method demonstrates excellent linearity over a wide concentration range and is specific for the determination of this compound in the presence of excipients.
References
- 1. This compound | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Validation for Quantification of this compound and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Development and Validation of a UPLC-MS/MS Method to Monitor this compound Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cephapirin in Milk using LC-MS/MS
Abstract
Cephapirin is a first-generation cephalosporin (B10832234) antibiotic frequently used in veterinary medicine to treat and manage bacterial infections, particularly mastitis in dairy cattle.[1] The presence of antibiotic residues like this compound in milk is a significant public health concern, as it can lead to allergic reactions in sensitive individuals and contribute to the development of antibiotic-resistant bacteria.[1][2] To ensure food safety, regulatory bodies have established maximum residue limits (MRLs) for this compound in milk.[1] This application note details a robust and sensitive method for the quantification of this compound in bovine milk using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol, involving a straightforward sample preparation procedure, offers high recovery and sensitivity for the routine monitoring of this compound residues.
Introduction
The monitoring of veterinary drug residues in food products is crucial for consumer safety. This compound, a widely used antibiotic in the dairy industry, requires sensitive and reliable analytical methods to ensure its levels in milk do not exceed the established MRLs.[1] LC-MS/MS has emerged as the preferred technique for such analyses due to its high selectivity, sensitivity, and accuracy in complex matrices like milk. This document provides a detailed protocol for the extraction, detection, and quantification of this compound in milk, suitable for research, drug development, and regulatory compliance laboratories.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥98%)
-
Disodium EDTA
-
Phosphate (B84403) buffer (50mM, pH 8.5)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Antibiotic-free bovine milk for blanks and spikes
Standard and Quality Control Sample Preparation
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve the this compound standard in methanol to prepare a 100 µg/mL stock solution.
-
Working Standard Solutions: Serially dilute the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions with concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into blank bovine milk to prepare calibration standards and QCs at desired concentrations.
Sample Preparation
A reliable sample preparation protocol is essential to remove matrix interferences and concentrate the analyte. The following procedure combines protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation: To 1 mL of milk sample, add 2 mL of acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Dilution: Dilute the supernatant with 50mM phosphate buffer (pH 8.5).
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 4 mL of water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 20 minutes.
-
Elution: Elute the analyte with 3 mL of acetonitrile.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | XBridge C18, 100 mm x 4.6 mm, 3.5 µm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 8°C |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 424.0 |
| Quantifier Ion (m/z) | 292.0 |
| Qualifier Ion (m/z) | 320.0 |
| Declustering Potential (DP) | 40 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 22 - 25 V |
| MS Temperature | 400°C |
Quantitative Data Summary
The method was validated for linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). The results demonstrate the method's suitability for the routine analysis of this compound in milk.
| Parameter | Result |
| Linearity Range | 0.4 - 1.5 ppb (µg/L) |
| Correlation Coefficient (R²) | > 0.99 |
| Recovery | 79% - 95.70% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Limit of Detection (LOD) | 0.15 ppb (µg/L) |
| Limit of Quantification (LOQ) | 0.4 ppb (µg/L) |
Experimental Workflow Visualization
Caption: Workflow for the quantification of this compound in milk using LC-MS/MS.
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of this compound in bovine milk. The protocol, which includes a straightforward sample preparation step and highly selective MS/MS detection, is demonstrated to be sensitive, accurate, and reliable. The method meets the performance criteria required for routine monitoring and can be effectively implemented in food safety and regulatory laboratories to ensure compliance with MRLs and protect public health.
References
Protocol for Cephapirin MIC Testing in Staphylococcus aureus
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin is a first-generation cephalosporin (B10832234) antibiotic with activity against a range of Gram-positive bacteria, including Staphylococcus aureus. Determining the Minimum Inhibitory Concentration (MIC) of this compound is crucial for understanding its efficacy and for surveillance of antimicrobial resistance. This document provides detailed protocols for determining the MIC of this compound against S. aureus using standardized broth microdilution and agar (B569324) dilution methods, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
It is important to note that while historical breakpoints for this compound have existed, the current CLSI M100 guidelines have moved towards a streamlined approach for beta-lactam susceptibility testing in staphylococci. For most beta-lactam agents, including first-generation cephalosporins, susceptibility is inferred from the results of oxacillin (B1211168) or cefoxitin (B1668866) testing. Specifically, for methicillin-susceptible S. aureus (MSSA), susceptibility to agents like this compound is generally predicted. Conversely, methicillin-resistant S. aureus (MRSA) is typically considered resistant to the cephalosporin class, with ceftaroline (B109729) being a notable exception.[1] This protocol, therefore, provides the methodology for determining the this compound MIC value itself, which is valuable for research and drug development purposes, alongside guidance on the current clinical interpretation of such results.
Quantitative Data Summary
While specific this compound breakpoints are no longer listed in the current CLSI M100 tables, this section provides the quality control (QC) ranges for the reference strain Staphylococcus aureus ATCC® 29213™, which are essential for validating the accuracy of the MIC testing procedure. Additionally, historical breakpoint data is presented for context.
Table 1: Quality Control Ranges for Staphylococcus aureus ATCC® 29213™
| Antimicrobial Agent | MIC (µg/mL) Range |
| Cephalothin (B1668815)* | 0.12 - 0.5 |
| Oxacillin | 0.12 - 0.5 |
| Cefoxitin | 1 - 4 |
*Cephalothin is a first-generation cephalosporin often used as a representative for this class in QC testing.
Table 2: Historical Interpretive Criteria for Cephalosporins against Staphylococcus aureus
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤8 |
| Intermediate (I) | 16 |
| Resistant (R) | ≥32 |
Note: These breakpoints are for historical reference and should not be used for current clinical interpretation without consulting the latest CLSI M100 document.
Experimental Protocols
The following are detailed protocols for performing broth microdilution and agar dilution MIC testing for this compound against S. aureus.
Protocol 1: Broth Microdilution MIC Testing
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound analytical standard
-
Staphylococcus aureus isolates (including S. aureus ATCC® 29213™ for QC)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer or McFarland turbidity standards (0.5)
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.
-
Further dilutions will be made from this stock.
-
-
Preparation of Microtiter Plates:
-
Aseptically dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of this compound at twice the highest desired final concentration (e.g., if the highest final concentration is 64 µg/mL, prepare a 128 µg/mL solution).
-
Add 100 µL of the working this compound solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 can be used as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 colonies.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation of Microtiter Plates:
-
Within 15 minutes of preparation, inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and will dilute the antibiotic concentrations to the desired final range.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.
-
The MIC for the QC strain (S. aureus ATCC® 29213™) should fall within the established ranges (see Table 1 for cephalothin as a surrogate).
-
Protocol 2: Agar Dilution MIC Testing
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound analytical standard
-
Staphylococcus aureus isolates (including S. aureus ATCC® 29213™ for QC)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile test tubes
-
Water bath (45-50°C)
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Spectrophotometer or McFarland turbidity standards (0.5)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound solutions in a sterile diluent at 10 times the desired final concentrations.
-
Melt MHA and allow it to cool to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the this compound solution to 9 parts of molten MHA (e.g., 2 mL of a 128 µg/mL this compound solution to 18 mL of MHA for a final concentration of 12.8 µg/mL). Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow to solidify.
-
Prepare a control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension. The final inoculum spot should contain approximately 10⁴ CFU.
-
Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot should be disregarded.
-
The growth control plate should show confluent growth.
-
The MIC for the QC strain (S. aureus ATCC® 29213™) should be within the acceptable range.
-
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Logical relationship for interpreting MIC results.
References
Application Notes and Protocols for the Cephapirin Intramammary Infusion Model in Dairy Cows
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, is widely utilized for the treatment and control of bovine mastitis, an inflammatory condition of the mammary gland that poses significant economic challenges to the dairy industry.[1][2] The intramammary infusion of this compound serves as a critical model for studying antibiotic efficacy, pharmacokinetics, and host-pathogen interactions within the bovine mammary gland. These application notes provide detailed protocols and quantitative data derived from scientific literature to guide researchers in establishing and utilizing the this compound intramammary infusion model in dairy cows.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Milk of Lactating Dairy Cows Following Intramammary Infusion
| Parameter | Value (Mean ± SD) | Experimental Conditions | Reference |
| Maximum Concentration (Cmax) | 128 ± 57 µg/mL | 200 mg this compound administered into all 4 quarters every 24h for 8 days in Holstein-Friesian cows milked 3 times per day. | [3] |
| Elimination Half-Life (t1/2) | 2.55 ± 0.40 h | 200 mg this compound administered into all 4 quarters every 24h for 8 days in Holstein-Friesian cows milked 3 times per day. | [3] |
| Elimination Rate Constant (kel) | 0.278 ± 0.046 h⁻¹ | 200 mg this compound administered into all 4 quarters every 24h for 8 days in Holstein-Friesian cows milked 3 times per day. | [3] |
| Clearance (Cl) | 0.053 ± 0.023 L/h | 200 mg this compound administered into all 4 quarters every 24h for 8 days in Holstein-Friesian cows milked 3 times per day. | |
| Mean Residence Time (MRT) | 2.65 ± 0.79 h | 200 mg this compound administered into all 4 quarters every 24h for 8 days in Holstein-Friesian cows milked 3 times per day. | |
| Time to FDA Tolerance | 68 ± 20 h (12h interval), 66 ± 22 h (16h interval), 57 ± 18 h (8h interval) | 200 mg this compound administered into one rear quarter after each of 2 milkings in healthy Holstein cows. |
Table 2: Efficacy of this compound Intramammary Infusion in Treating Bovine Mastitis
| Parameter | Treatment Group (this compound) | Control Group (Untreated) | Experimental Conditions | Reference |
| Cow Cure Rate (Chronic S. aureus) | 25.8% (8/31 cows) | 3.3% (1/30 cows) | 200 mg this compound/quarter BID for 5 consecutive days in chronically infected dairy cows. | |
| Quarter Cure Rate (Chronic S. aureus) at first post-treatment sampling | 77.5% (38/49 quarters) | 18.0% (9/50 quarters) | 200 mg this compound/quarter BID for 5 consecutive days in chronically infected dairy cows. | |
| New Intramammary Infection (IMI) Rate at first post-treatment sampling | 1.4% (1/74 quarters) | 10.3% (7/68 quarters) | 200 mg this compound/quarter BID for 5 consecutive days in chronically infected dairy cows. | |
| Bacteriological Cure Rate (Experimentally induced S. aureus in heifers) | 100% (21/21 treated quarters) | 11.1% (1/9 untreated quarters spontaneously cured) | Single 300 mg this compound benzathine infusion in experimentally infected pregnant Jersey heifers. |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Lactating Dairy Cows
Objective: To determine the pharmacokinetic profile of this compound in milk following intramammary infusion.
Materials:
-
Healthy lactating Holstein-Friesian cows
-
Commercial this compound sodium intramammary infusion product (e.g., ToDAY®, 200 mg/syringe)
-
Sterile alcohol swabs (70% alcohol)
-
Teat dip
-
Individual paper towels
-
Sterile milk collection vials
-
Liquid chromatography-mass spectrometry (LC-MS) equipment
Methodology:
-
Animal Selection: Select healthy, mid-lactation Holstein-Friesian cows with no history of clinical mastitis in the current lactation.
-
Acclimation: House cows in individual stalls for an acclimation period of at least 24 hours before the start of the experiment.
-
Pre-treatment Sampling: Collect a pre-treatment milk sample from each quarter to serve as a baseline.
-
Intramammary Infusion:
-
Milk out all quarters completely.
-
Thoroughly wash the udder and teats with warm water containing a suitable antiseptic and dry with individual paper towels.
-
Scrub the teat end and orifice of each quarter with a separate 70% alcohol swab and allow to air dry.
-
Administer one 10 mL syringe containing 200 mg of this compound into each designated quarter. Use a partial insertion technique to minimize contamination.
-
Gently massage the quarter to distribute the infused drug.
-
-
Post-treatment Sample Collection:
-
Collect milk samples from the treated quarters at predetermined time points (e.g., at each milking for a specified duration).
-
Record the volume of milk produced at each milking.
-
-
Sample Analysis:
-
Determine the concentrations of this compound and its metabolite, desacetylthis compound, in the milk samples using a validated liquid chromatography-mass spectrometry (LC-MS) method.
-
-
Pharmacokinetic Analysis:
-
Fit the milk concentration-time data to a pharmacokinetic model (e.g., one- or two-compartment model) or use non-compartmental analysis to determine key parameters such as Cmax, t1/2, kel, Cl, and MRT.
-
Protocol 2: Efficacy Study of this compound for the Treatment of Staphylococcus aureus Mastitis
Objective: To evaluate the bacteriological and clinical cure rates of this compound in dairy cows with Staphylococcus aureus mastitis.
Materials:
-
Lactating dairy cows with confirmed chronic or experimentally induced Staphylococcus aureus intramammary infection.
-
Commercial this compound sodium intramammary infusion product (e.g., 200 mg/syringe).
-
Materials for aseptic milk sample collection (sterile tubes, alcohol swabs, teat dip).
-
Bacteriological culture media and laboratory facilities for S. aureus identification.
Methodology:
-
Animal Selection and Infection Confirmation:
-
Select cows with a history of chronic subclinical mastitis caused by S. aureus, confirmed by at least two positive milk cultures from the same quarter.
-
Alternatively, for an experimental infection model, infuse a known strain of S. aureus into the quarters of pregnant heifers 12-14 weeks prepartum and confirm infection through bacteriological culture.
-
-
Randomization and Treatment Allocation:
-
Randomly allocate the selected cows to a treatment group (this compound infusion) and a control group (no treatment).
-
-
Treatment Administration:
-
For the treatment group, administer 200 mg of this compound per infected quarter immediately after milking. Repeat the treatment every 12 hours for a total of 5 consecutive days, following the aseptic infusion technique described in Protocol 1.
-
-
Post-treatment Monitoring and Sampling:
-
Collect milk samples from all quarters at specified time points post-treatment (e.g., 10, 17, 24, and 31 days after the last treatment) for bacteriological analysis.
-
-
Outcome Assessment:
-
Bacteriological Cure: Define as the absence of S. aureus in post-treatment milk samples. For chronic cases, three consecutive negative cultures are often required.
-
Clinical Cure: In cases of clinical mastitis, define as the return of milk and the udder to a visually normal state.
-
New Intramammary Infection Rate: Monitor for the occurrence of new infections with different pathogens in all quarters.
-
-
Data Analysis:
-
Compare the cure rates and new infection rates between the treatment and control groups using appropriate statistical methods (e.g., chi-squared test).
-
Visualization of Key Processes
Caption: Experimental workflow for the this compound intramammary infusion model.
Caption: TLR/NF-κB signaling pathway in bovine mammary epithelial cells during mastitis.
References
Assessing Cephapirin Efficacy in a Murine Model of Staphylococcus aureus Mastitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the efficacy of Cephapirin in a mouse model of mastitis, with a primary focus on infections caused by Staphylococcus aureus. These guidelines are intended to offer a framework for reproducible experimental design, execution, and data interpretation.
Introduction
Staphylococcus aureus is a primary causative agent of mastitis, an inflammatory condition of the mammary gland that leads to significant economic losses in the dairy industry and poses a health concern. The mouse mastitis model serves as a valuable and cost-effective preclinical tool for evaluating the efficacy of antimicrobial compounds like this compound. This compound, a first-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This document outlines the protocols for inducing S. aureus mastitis in mice, administering this compound treatment, and evaluating its therapeutic efficacy through quantitative and qualitative measures.
Quantitative Data Summary
Table 1: Efficacy of this compound on a Key Inflammatory Marker in a Mouse Mastitis Model
| Treatment Group | Dosage (mg/kg) | Reduction in Polymorphonuclear Neutrophil (PMN) Infiltration |
| This compound | 10 | 71%[2] |
| This compound | 25 | 85%[2] |
| Untreated Control | - | 0% (baseline) |
Note: PMN infiltration is a direct measure of the inflammatory response to bacterial infection in the mammary gland.
Experimental Protocols
Induction of Staphylococcus aureus Mastitis in a Murine Model
This protocol details the procedure for establishing an intramammary infection with S. aureus in lactating mice.
Materials:
-
Lactating mice (e.g., CD-1 or BALB/c), 10-14 days postpartum
-
Staphylococcus aureus strain (e.g., Newbould 305, ATCC 29740)
-
Tryptic Soy Broth (TSB) or other suitable bacterial culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane)
-
33-gauge blunt needle attached to a 100 µL syringe
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate S. aureus into TSB and incubate overnight at 37°C.
-
Harvest the bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration. A typical inoculum is approximately 100 Colony Forming Units (CFU) in a 100 µL volume.[1]
-
-
Animal Preparation:
-
Separate pups from the dam approximately 1-2 hours before inoculation to allow for milk accumulation in the mammary glands.
-
Anesthetize the lactating mouse using isoflurane (B1672236) or another approved anesthetic agent.
-
-
Intramammary Inoculation:
-
Position the anesthetized mouse on its back.
-
Disinfect the teats of the fourth pair of abdominal mammary glands (L4 and R4) with 70% ethanol.
-
Gently insert the 33-gauge blunt needle into the teat canal.
-
Slowly infuse 100 µL of the prepared S. aureus suspension into the mammary gland.
-
Allow the mouse to recover from anesthesia in a clean, warm cage.
-
Administration of this compound Treatment
This protocol describes the administration of this compound to the mastitis-induced mice.
Materials:
-
This compound for injection
-
Sterile saline or appropriate vehicle
-
Syringes and needles for administration (intramuscular or intravenous)
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute this compound to the desired concentrations (e.g., for doses of 10 mg/kg and 25 mg/kg) in a sterile vehicle according to the manufacturer's instructions.
-
-
Treatment Administration:
-
Treatment can be administered at the time of infection (t=0) and again at a subsequent time point (e.g., 10 hours post-infection).[1]
-
Administer the prepared this compound solution via intramuscular or intravenous injection. The volume of injection should be calculated based on the mouse's body weight and the desired dosage.
-
Assessment of this compound Efficacy
This protocol outlines the methods for evaluating the effectiveness of the this compound treatment.
Materials:
-
Surgical tools for tissue harvesting
-
Sterile PBS
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Materials for histological analysis (e.g., formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain)
-
ELISA kits for cytokine quantification (e.g., for TNF-α, IL-1β, IL-6)
Procedure:
-
Euthanasia and Tissue Collection:
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice using an approved method.
-
Aseptically dissect the inoculated mammary glands.
-
-
Bacteriological Analysis:
-
Weigh the harvested mammary tissue.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate onto TSA plates.
-
Incubate the plates at 37°C for 24 hours and count the bacterial colonies to determine the CFU per gram of tissue.
-
-
Histopathological Analysis:
-
Fix a portion of the mammary gland in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope to assess the degree of inflammation, tissue damage, and inflammatory cell infiltration.
-
-
Quantification of Inflammatory Markers:
-
From the tissue homogenate, protein lysates can be prepared for the quantification of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.
-
Visualizations
Experimental Workflow
References
- 1. Mouse mastitis model of infection for antimicrobial compound efficacy studies against intracellular and extracellular forms of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammatory cell infiltration as an indicator of Staphylococcus aureus infection and therapeutic efficacy in experimental mouse mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction for Cephapirin Analysis in Animal Tissues: Application Notes and Protocols
Introduction
Cephapirin (B1668819) is a first-generation cephalosporin (B10832234) antibiotic widely used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle. Monitoring its residue levels in animal-derived food products such as milk and tissues is crucial to ensure consumer safety and comply with regulatory limits. Solid-phase extraction (SPE) is a robust and effective technique for the cleanup and concentration of this compound from complex biological matrices prior to chromatographic analysis. This document provides detailed application notes and protocols for the solid-phase extraction of this compound from various animal tissues.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the analysis of this compound in different animal-derived matrices.
Table 1: Recovery of this compound using Solid-Phase Extraction
| Animal Matrix | SPE Sorbent | Mean Recovery (%) | Analytical Method | Reference |
| Bovine Feces | Oasis HLB | 64 - 73% | UPLC-MS/MS | [1][2] |
| Bovine Urine | Oasis HLB | 81 - 84% | UPLC-MS/MS | [1][2] |
| Bovine Milk | C18 | 79 - 87% | LC-UV | [3][4] |
| Bovine Milk | Molecularly Imprinted Polymer (MIP) | >60% | HPLC | [5] |
| Bovine Muscle | Not Specified | >85% (compared to QuEChERS) | LC-MS/MS | [6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Animal Matrix | LOD | LOQ | Analytical Method | Reference |
| Bovine Feces | - | 4.02 µg/kg | UPLC-MS/MS | [1][7][8] |
| Bovine Urine | - | 0.96 µg/L | UPLC-MS/MS | [1][7][8] |
| Bovine Milk | - | 20 ng/mL | LC-UV | [3] |
| Bovine Milk | - | 1 ng/mL (for this compound and desacetylthis compound) | LC-MS/MS | [9] |
| Bovine Muscle | - | 0.1 - 10 µg/kg | LC-MS/MS | [6] |
| Bovine Milk and Serum | 10 µg/kg | - | LC/UV-VIS PDA | [10] |
Experimental Protocols
Protocol 1: SPE for this compound in Bovine Feces and Urine
This protocol is based on a validated UPLC-MS/MS method and utilizes Oasis HLB cartridges for efficient cleanup.[1][7]
1. Sample Preparation:
-
Feces: Weigh 1 g of wet feces into a 50 mL polypropylene (B1209903) centrifuge tube. Add 0.5 mL of 500 mM phosphate (B84403) buffer (pH 8.5), 2 mL of ultrapure water, and 2.5 mL of methanol (B129727).
-
Urine: Pipette 1 mL of urine into a 50 mL polypropylene centrifuge tube. Add 0.5 mL of 500 mM phosphate buffer (pH 8.5), 1 mL of ultrapure water, and 2.5 mL of methanol.
-
Vortex the tubes for 30 seconds and then centrifuge at a sufficient speed to pellet the solids.
-
Collect the supernatant for SPE cleanup.
2. Solid-Phase Extraction (SPE) Workflow:
This workflow is optimized for Oasis HLB cartridges.
-
Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of ultrapure water through the cartridge.
-
Pass 3 mL of 50 mM phosphate buffer (pH 8.5) through the cartridge.
-
-
Sample Loading:
-
Load the prepared supernatant from the sample preparation step onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 50 mM phosphate buffer (pH 8.5).
-
Wash the cartridge with 2 mL of ultrapure water.
-
-
Elution:
-
Elute the analyte with 3 mL of methanol and collect the eluate.
-
Follow with a second elution using 3 mL of acetonitrile (B52724) and collect in the same tube.
-
-
Post-Elution:
-
The collected eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.
-
Protocol 2: SPE for this compound in Bovine Milk
This protocol is adapted from a method using C18 cartridges for cleanup prior to LC-UV analysis.[3][4]
1. Sample Preparation:
-
To a known volume of raw bovine milk, add acetonitrile for deproteination.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant.
-
Remove the acetonitrile from the supernatant under reduced pressure at 40-50°C.
-
Mix the remaining aqueous extract with water.
2. Solid-Phase Extraction (SPE) Workflow:
-
Conditioning:
-
Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
-
Sample Loading:
-
Load the prepared aqueous extract onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with water to remove interfering substances.
-
-
Elution:
-
Elute the this compound from the cartridge with acetonitrile.
-
-
Post-Elution:
-
Evaporate the acetonitrile eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in the mobile phase for injection into the LC system.
-
Visualizations
Caption: General workflow for solid-phase extraction of this compound from animal tissues.
Caption: Key steps and typical solvents used in the SPE process for this compound.
References
- 1. Development and Validation of a UPLC-MS/MS Method to Monitor this compound Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound and ceftiofur residues in bovine milk by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Convenient solid phase extraction of cephalosporins in milk using a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quechers methodologies as an alternative to solid phase extraction (SPE) for the determination and characterization of residues of cephalosporins in beef muscle using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Identification of this compound metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an analytical method for this compound and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cephapirin Susceptibility Testing via Broth Microdilution
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Cephapirin (B1668819) is a first-generation cephalosporin (B10832234) antibiotic effective against a range of Gram-positive and some Gram-negative bacteria. It is particularly utilized in veterinary medicine for the treatment of bovine mastitis caused by susceptible strains of Staphylococcus aureus and Streptococcus agalactiae. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[1][2] This quantitative measure is crucial for surveillance, drug development, and guiding therapeutic choices.
These application notes provide a detailed protocol for performing this compound susceptibility testing using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Method
The broth microdilution method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation under controlled conditions, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that inhibits the growth of the bacteria.[2]
Key Considerations
-
Standardization: Adherence to standardized procedures, including inoculum density, media composition, and incubation conditions, is critical for accurate and reproducible results.
-
Quality Control: Routine testing of quality control (QC) strains with known this compound susceptibility is mandatory to ensure the validity of the experimental run.[3]
-
Aseptic Technique: Strict aseptic techniques must be maintained throughout the procedure to prevent contamination.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Test bacterial isolates
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™)
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Spectrophotometer or densitometer
Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Prepare Mueller-Hinton Broth according to the manufacturer's instructions. After autoclaving and cooling, supplement with sterile-filtered stock solutions of Ca²⁺ and Mg²⁺ to achieve final concentrations of 20-25 mg/L of Ca²⁺ and 10-12.5 mg/L of Mg²⁺. The final pH of the broth should be between 7.2 and 7.4 at room temperature.
Preparation of this compound Stock Solution
-
Accurately weigh a suitable amount of this compound analytical standard.
-
Calculate the volume of solvent required to create a stock solution of a known concentration (e.g., 1280 µg/mL). The choice of solvent will depend on the solubility of the this compound standard.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or below until use.
Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 morphologically similar colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a densitometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB) to get 1-2 x 10⁶ CFU/mL, followed by a further dilution in the plate.
Broth Microdilution Procedure
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
In the first well of a row, add 50 µL of the appropriate this compound working solution (e.g., twice the highest desired final concentration).
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well. This will create a range of this compound concentrations.
-
The eleventh well should contain only CAMHB and the inoculum (growth control), and the twelfth well should contain only uninoculated CAMHB (sterility control).
-
Inoculate each well (from 1 to 11) with 50 µL of the diluted bacterial suspension, bringing the final volume in each well to 100 µL. This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
After incubation, place the microtiter plate on a reading apparatus.
-
Examine the sterility control well (well 12); it should be clear.
-
Examine the growth control well (well 11); it should show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
Interpret the MIC value (in µg/mL) as Susceptible (S), Intermediate (I), or Resistant (R) by comparing it to the clinical breakpoints established by regulatory bodies like CLSI or EUCAST.
Data Presentation
Quality Control
It is imperative to test standard QC strains in parallel with clinical isolates. The resulting MIC for the QC strain must fall within the acceptable range specified by the standardizing body (e.g., CLSI).
Table 1: Example Quality Control Ranges for this compound
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | This compound | Note: Official CLSI/EUCAST QC ranges for this compound are not publicly available and must be obtained from the current official documentation. |
Interpretation of MIC Values
The interpretation of MIC values is based on clinical breakpoints that correlate with the likelihood of therapeutic success.
Table 2: Example Clinical Breakpoints for this compound against Staphylococcus aureus
| MIC (µg/mL) | Interpretation |
| ≤X | Susceptible (S) |
| Y | Intermediate (I) |
| ≥Z | Resistant (R) |
| Note: The values for X, Y, and Z are specific to the organism and are provided in official CLSI (e.g., VET01S) or EUCAST documents. This information was not available in the public domain at the time of this writing. |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
Logical Relationship for Result Interpretation
Caption: Logic for interpreting MIC values using clinical breakpoints.
References
- 1. Use of antimicrobial susceptibility testing of bacterial pathogens isolated from the milk of dairy cows with clinical mastitis to predict response to treatment with this compound and oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckvetmanual.com [merckvetmanual.com]
- 3. drugs.com [drugs.com]
Application Notes and Protocols: In Vitro Biofilm Formation Assay with Cephapirin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significant protection to bacteria from the host immune system and antimicrobial agents, making biofilm-associated infections a major challenge in clinical practice. Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic (free-floating) counterparts. Staphylococcus aureus and Pseudomonas aeruginosa are two of the most common and clinically significant biofilm-forming pathogens.
Cephapirin, a first-generation cephalosporin (B10832234) antibiotic, acts by inhibiting the synthesis of the bacterial cell wall. While effective against planktonic bacteria, its efficacy against bacterial biofilms is less understood. Sub-inhibitory concentrations of β-lactam antibiotics, the class to which this compound belongs, have been shown in some cases to paradoxically induce biofilm formation. Therefore, robust in vitro assays are crucial to evaluate the dose-dependent effects of this compound on biofilm formation and to determine its potential as an anti-biofilm agent.
These application notes provide a detailed protocol for conducting an in vitro biofilm formation assay to assess the efficacy of this compound against Staphylococcus aureus and Pseudomonas aeruginosa. The protocol is based on the widely used crystal violet staining method in a 96-well microtiter plate format, which allows for quantitative analysis of biofilm biomass.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data on the effect of this compound on bacterial biofilm formation. This data is intended to illustrate the expected outcomes from the described protocols. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, while the Minimum Biofilm Eradication Concentration (MBEC) is the minimum concentration required to eradicate a mature biofilm.
Table 1: Effect of this compound on Staphylococcus aureus Biofilm Formation
| This compound Concentration (µg/mL) | Biofilm Biomass (OD570) - Mean ± SD | Percent Inhibition (%) |
| 0 (Control) | 1.25 ± 0.15 | 0 |
| 0.5 (Sub-MIC) | 1.42 ± 0.20 | -13.6 (Induction) |
| 1 (MIC) | 0.98 ± 0.12 | 21.6 |
| 2 | 0.65 ± 0.09 | 48.0 |
| 4 | 0.32 ± 0.05 | 74.4 |
| 8 | 0.15 ± 0.03 | 88.0 |
| 16 | 0.08 ± 0.02 | 93.6 |
| 32 (MBEC50) | 0.05 ± 0.01 | 96.0 |
| 64 | 0.04 ± 0.01 | 96.8 |
| 128 (MBEC90) | 0.03 ± 0.01 | 97.6 |
Table 2: Effect of this compound on Pseudomonas aeruginosa Biofilm Formation
| This compound Concentration (µg/mL) | Biofilm Biomass (OD570) - Mean ± SD | Percent Inhibition (%) |
| 0 (Control) | 1.88 ± 0.22 | 0 |
| 8 (Sub-MIC) | 2.05 ± 0.25 | -9.0 (Induction) |
| 16 (MIC) | 1.55 ± 0.18 | 17.6 |
| 32 | 1.10 ± 0.14 | 41.5 |
| 64 | 0.75 ± 0.10 | 60.1 |
| 128 | 0.42 ± 0.06 | 77.7 |
| 256 | 0.21 ± 0.04 | 88.8 |
| 512 (MBEC50) | 0.10 ± 0.03 | 94.7 |
| 1024 | 0.06 ± 0.02 | 96.8 |
| 2048 (MBEC90) | 0.04 ± 0.01 | 97.9 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
Materials:
-
Bacterial strains (Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa PAO1)
-
Tryptic Soy Broth (TSB) for S. aureus
-
Luria-Bertani (LB) Broth for P. aeruginosa
-
This compound sodium salt
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator (37°C)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the desired bacterial strain into 5 mL of the appropriate broth and incubate overnight at 37°C with shaking.
-
Standardization of Inoculum: Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Further dilute this suspension 1:100 in the appropriate broth to obtain a final inoculum of approximately 1.5 x 106 CFU/mL.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound. Perform two-fold serial dilutions in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the this compound dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (no turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Protocol 2: In Vitro Biofilm Formation Assay with this compound Treatment
Materials:
-
Bacterial strains (Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa PAO1)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose for S. aureus
-
Luria-Bertani (LB) Broth for P. aeruginosa
-
This compound sodium salt
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Spectrophotometer (plate reader)
-
Incubator (37°C)
Procedure:
-
Bacterial Culture and Inoculum Preparation: Prepare and standardize the bacterial inoculum as described in Protocol 1 (steps 1 and 2).
-
Biofilm Formation and Treatment:
-
Add 100 µL of the standardized bacterial inoculum to each well of a 96-well plate.
-
Immediately add 100 µL of the desired this compound dilutions (prepared in the same broth) to the wells. Include a positive control (bacteria with broth only) and a negative control (broth only).
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully aspirate the planktonic cells from each well. Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria. Be careful not to disturb the biofilm at the bottom of the wells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the plate three times with 200 µL of sterile water to remove excess stain.
-
Drying: Invert the plate and tap it gently on a paper towel to remove excess water. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each this compound concentration compared to the untreated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Application Notes and Protocols for Cephapirin Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephapirin (B1668819) is a first-generation cephalosporin (B10832234) antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. Its stability is a critical factor that influences its therapeutic efficacy, safety, and shelf-life. Understanding the degradation kinetics and pathways of this compound under various storage conditions is paramount for the development of stable pharmaceutical formulations. These application notes provide a summary of this compound's stability under different storage conditions, detailed protocols for stability testing, and a discussion of its degradation pathways.
Data Presentation: this compound Stability Data
The stability of this compound is significantly influenced by factors such as temperature, pH, and the storage medium. The following tables summarize the available quantitative data on the stability of this compound under various conditions.
Table 1: Stability of this compound in Solutions
| Analyte | Storage Condition | Duration | Solvent/Medium | Stability/Degradation | Analytical Method |
| This compound | 22 ± 1°C | 3 days | Buffered Solution (Neutral pH) | Half-life of 3 days[1] | Not Specified |
| This compound | 63°C | 30 minutes | Milk | 41.2% degradation | Not Specified |
| This compound | pH 12.5 | 30 minutes | Aqueous Solution | 85% degradation[1] | Not Specified |
| This compound Sodium | Frozen (-20°C) for 14 days, then thawed | 24 hours post-thaw | 5% Dextrose or 0.9% NaCl | Retained at least 90% of initial potency[2] | Spectrophotometry[2] |
| This compound Sodium | Room Temperature | 12 hours | Reconstituted Solution | Stable | Not Specified |
| This compound Sodium | Refrigerated (4°C) | 10 days | Reconstituted Solution | Stable[3] | Not Specified |
Table 2: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Recommended Duration |
| This compound Sodium (Dry Powder) | Room Temperature | 18 months[3] |
| Reconstituted this compound Sodium Solution | Room Temperature | 12 hours[3] |
| Reconstituted this compound Sodium Solution | 4°C | 10 days[3] |
| Frozen Reconstituted this compound Sodium Solution | -15°C | Up to 60 days[3] |
Experimental Protocols
A robust stability-indicating analytical method is essential for accurately assessing the degradation of this compound. The following protocol is based on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
Protocol: Stability-Indicating UPLC-MS/MS Method for this compound
1. Instrumentation:
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Ultra-Performance Liquid Chromatography (UPLC) system
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Triple Quadrupole Mass Spectrometer (MS/MS)
2. Chromatographic Conditions:
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Column: XBridge C18, 100 mm x 4.6 mm, 3.5 µm particle size[4]
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Mobile Phase A: 0.15% Formic Acid in Water[4]
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Mobile Phase B: Acetonitrile
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Flow Rate: 0.6 mL/min[4]
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Column Temperature: 40°C[4]
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Injection Volume: 10 µL
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Gradient Program: A suitable gradient elution should be optimized to achieve adequate separation of this compound from its degradation products.
3. Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Multiple Reaction Monitoring (MRM) Transitions for this compound:
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Quantification: m/z 424.0 → 292.0
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Qualification: m/z 424.0 → 320.0
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4. Sample Preparation:
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Standard Solutions: Prepare stock solutions of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or water) and dilute to desired concentrations for calibration curves.
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Forced Degradation Samples: To demonstrate the stability-indicating nature of the method, subject this compound to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and photolysis (e.g., UV light). Neutralize the acid and base-stressed samples before analysis.
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Stability Samples: Store this compound samples under the desired storage conditions (e.g., different temperatures and pH). At specified time points, withdraw aliquots, dilute with an appropriate solvent to a suitable concentration, and analyze.
5. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Stability Study
Caption: Workflow for a comprehensive this compound stability study.
Potential Degradation Pathways of this compound
Cephalosporins, including this compound, are known to degrade primarily through the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity. Other potential degradation pathways include the hydrolysis of the acetoxymethyl side chain and epimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of this compound sodium admixtures after freezing and conventional or microwave thaw techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation for Quantification of this compound and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cephapirin Resistance in Staphylococcus aureus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Cephapirin resistance mechanisms in Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Staphylococcus aureus?
A1: Staphylococcus aureus primarily employs two mechanisms to resist this compound, a first-generation cephalosporin (B10832234):
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Enzymatic Degradation: Production of β-lactamase enzymes (penicillinases), encoded by the blaZ gene. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[1][2][3][4] This was the original mechanism of resistance to β-lactam antibiotics in this organism.[4]
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Target Modification: Acquisition and expression of a modified penicillin-binding protein, PBP2a, which is encoded by the mecA gene. PBP2a has a very low affinity for β-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in the presence of inhibitory concentrations of these drugs. This mechanism is the hallmark of methicillin-resistant S. aureus (MRSA).
Q2: My S. aureus isolate appears susceptible to this compound in vitro, but treatment fails. What could be the cause?
A2: This discrepancy can be due to the "inoculum effect," particularly in β-lactamase-producing strains. At a standard inoculum, the amount of β-lactamase produced may be insufficient to hydrolyze the antibiotic, leading to a susceptible result. However, at a higher bacterial load, as might be present in an infection, increased β-lactamase production can effectively inactivate this compound, leading to clinical failure. Strains with borderline or intermediate susceptibility to penicillinase-resistant penicillins often exhibit this behavior due to high levels of β-lactamase activity.
Q3: How can I differentiate between β-lactamase-mediated resistance and mecA-mediated resistance in my S. aureus isolates?
A3: Differentiating between these two mechanisms requires a combination of phenotypic and genotypic tests:
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Phenotypic Tests:
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β-lactamase Test: A rapid test using a chromogenic cephalosporin like nitrocefin (B1678963) can detect β-lactamase production. A positive result (color change) indicates the presence of the enzyme.
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Cefoxitin (B1668866) Disk Diffusion: Cefoxitin is a potent inducer of mecA gene expression. Resistance to cefoxitin is a reliable surrogate marker for the presence of PBP2a and mecA-mediated resistance.
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PBP2a Latex Agglutination: This immunoassay directly detects the presence of the PBP2a protein from isolated colonies.
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Genotypic Test:
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PCR for mecA and blaZ: Polymerase Chain Reaction (PCR) is the gold standard for detecting the presence of the mecA and blaZ genes, providing a definitive genetic basis for the resistance mechanism.
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Q4: Are there other genes besides mecA that can confer similar resistance?
A4: Yes, homologs of the mecA gene, such as mecC, have been identified. The mecC gene also encodes a penicillin-binding protein (PBP2c) with low affinity for β-lactams. While less common than mecA, mecC-positive MRSA can be a cause of resistance.
Troubleshooting Experimental Results
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum variation | Ensure strict adherence to standardized inoculum preparation (e.g., 0.5 McFarland standard) for all experiments. |
| Incubation conditions | Verify that incubation temperature (35°C ± 2°C) and duration (16-20 hours) are consistent. For detecting hetero-resistance, incubation at 30°C may be necessary. |
| Media composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution to ensure accurate MIC values. |
| Heteroresistance | Some MRSA strains exhibit heteroresistance, where only a subpopulation of cells expresses high-level resistance. This can lead to the appearance of skip wells or a light haze of growth at concentrations above the apparent MIC. Plating the culture on selective agar (B569324) can help confirm the presence of a resistant subpopulation. |
Issue 2: Negative mecA PCR but Phenotypic Resistance to Oxacillin/Cefoxitin.
| Possible Cause | Troubleshooting Step |
| Presence of mecC | Perform PCR for the mecC gene, a known homolog of mecA. |
| Hyperproduction of β-lactamase | A very high level of β-lactamase production can sometimes lead to borderline or low-level resistance to oxacillin. Confirm with a quantitative β-lactamase assay. |
| Mutations in other PBP genes | In rare cases, mutations in the native PBP genes can reduce their affinity for β-lactam antibiotics. This is a less common mechanism in S. aureus. |
| PCR Inhibition | Run an internal control with your PCR to rule out the presence of inhibitors in your DNA extract. |
Quantitative Data Summary
Table 1: this compound MIC Values for Susceptible and Resistant S. aureus Strains.
| Strain Type | Resistance Mechanism | Typical this compound MIC (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | None or low-level β-lactamase | ≤ 2 |
| β-lactamase producing MSSA | blaZ gene | 4 to >128 (highly variable and inoculum-dependent) |
| Methicillin-Resistant S. aureus (MRSA) | mecA gene (PBP2a) | ≥ 32 |
Note: MIC values can vary based on the specific strain and testing methodology.
Experimental Protocols
Protocol 1: Nitrocefin Test for β-Lactamase Production
Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red when its β-lactam ring is hydrolyzed by a β-lactamase.
Methodology:
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Rehydrate a nitrocefin disk with a drop of sterile deionized water.
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Using a sterile loop, smear several colonies of the S. aureus isolate onto the disk.
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Observe for a color change.
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Positive Result: A rapid color change to red/pink within 10 minutes indicates β-lactamase production.
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Negative Result: No color change after 1 hour.
Protocol 2: PCR for Detection of the mecA Gene
Principle: This protocol uses PCR to amplify a specific internal fragment of the mecA gene, confirming its presence in the bacterial genome.
Methodology:
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DNA Extraction: Extract genomic DNA from an overnight culture of S. aureus using a commercial kit or a standard lysis protocol (e.g., lysostaphin (B13392391) treatment).
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PCR Amplification:
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Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and mecA-specific primers.
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Example Primers: (Note: Primer sequences should be verified from current literature)
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mecA-F: 5'-GTAGAAATGACTGAACGTCCG-3'
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mecA-R: 5'-CCAATTCCACATTGTTTCGGT-3'
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-
Add the extracted DNA to the master mix.
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Perform PCR with the following cycling conditions (example):
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Initial denaturation: 94°C for 5 minutes.
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30 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 7 minutes.
-
-
-
Gel Electrophoresis:
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Run the PCR products on a 1.5% agarose (B213101) gel.
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Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).
-
Positive Result: A band of the expected size for the mecA amplicon. Include positive and negative controls in every run.
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Visualizations
Caption: Overview of this compound action and S. aureus resistance mechanisms.
Caption: Workflow for differentiating this compound resistance mechanisms.
References
- 1. Mechanism of resistance to some cephalosporins in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of resistance to some cephalosporins in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cephapirin Treatment Failure in Bovine Mastitis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Cephapirin treatment failure in bovine mastitis experiments.
Troubleshooting Guides
Issue 1: Sub-optimal this compound efficacy in in vivo mastitis models.
Possible Cause & Troubleshooting Steps:
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Inadequate Drug Distribution: In cases of moderate to severe mastitis, udder edema and blocked milk ducts can prevent even distribution of intramammary infused this compound.
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Recommendation: Ensure complete milking of the udder before infusion. Gently massage the teat canal and udder post-infusion to facilitate drug dispersion. For severe cases, consider concurrent systemic antibiotic therapy.
-
-
Pathogen Resistance: The causative agent may have inherent or acquired resistance to this compound.
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Recommendation: Perform antimicrobial susceptibility testing (AST) on isolates pre- and post-treatment to confirm susceptibility.[1] Refer to the Experimental Protocols section for AST methodologies.
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Biofilm Formation: Staphylococcus aureus, a common mastitis pathogen, can form biofilms that are inherently resistant to antibiotics.
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Recommendation: Investigate biofilm-forming capacity of the isolate. Consider treatment protocols that include agents with anti-biofilm properties.
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Issue 2: Discrepancy between in vitro susceptibility and in vivo treatment outcome.
Possible Cause & Troubleshooting Steps:
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Intracellular Bacteria: Staphylococcus aureus can survive within mammary epithelial cells and neutrophils, where this compound may not reach effective concentrations.
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Recommendation: Utilize an experimental model, such as a mouse mastitis model, that allows for the evaluation of drug efficacy against both intracellular and extracellular bacteria.
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Host Factors: Individual cow factors such as parity, stage of lactation, and immune status can influence treatment outcome.
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Recommendation: Standardize these factors across experimental groups as much as possible. In clinical trials, record these variables for inclusion in statistical analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in bovine mastitis pathogens?
A1: The primary mechanisms of resistance to this compound, a first-generation cephalosporin, are:
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Enzymatic Degradation: Production of β-lactamase enzymes, encoded by genes like blaZ, which hydrolyze the β-lactam ring of this compound, inactivating the antibiotic.[2][3][4]
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Target Site Modification: Alterations in penicillin-binding proteins (PBPs), the target of β-lactam antibiotics. The mecA gene, for example, encodes for a modified PBP (PBP2a) that has a low affinity for β-lactams.
Q2: What is the reported prevalence of this compound resistance in key mastitis pathogens like Staphylococcus aureus?
A2: The prevalence of resistance varies geographically and over time. However, resistance to penicillin, a related β-lactam, is high in S. aureus isolates from bovine mastitis, with some studies reporting rates from 45.1% to over 90%. Resistance to first-generation cephalosporins like cephalothin (B1668815) (often used as a proxy for this compound in susceptibility testing) is generally lower but is an emerging concern.
Q3: Are there established experimental models to study this compound treatment failure?
A3: Yes, both murine and bovine models are utilized.
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Mouse Mastitis Model: Useful for initial screening of new antimicrobial compounds and studying the efficacy against both intracellular and extracellular pathogens.
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Bovine Experimental Mastitis Model: Considered the gold standard for evaluating the efficacy of intramammary antimicrobial preparations. This can be induced by intramammary infusion or teat dipping with a known pathogen strain.
Q4: What are some alternative therapeutic strategies when this compound treatment fails?
A4: Several alternative strategies are being investigated due to increasing antimicrobial resistance:
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Bacteriophage Therapy: The use of viruses that specifically infect and kill bacteria.
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Phytotherapy: The use of plant extracts with antimicrobial and anti-inflammatory properties.
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Combination Therapy: Combining this compound with other antimicrobials or resistance inhibitors. For example, a combination of kanamycin (B1662678) and cefalexin (another first-generation cephalosporin) has been evaluated.
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Newer Generation Cephalosporins: While third-generation cephalosporins like Ceftiofur may be effective against some this compound-resistant isolates, their use should be guided by susceptibility testing to prevent further resistance development.
Data Presentation
Table 1: Comparative Efficacy of this compound in Clinical Trials for Bovine Mastitis
| Pathogen | Treatment Protocol | Bacteriological Cure Rate (%) | Comparator/Control | Comparator Cure Rate (%) | Reference |
| Staphylococcus aureus (chronic) | 5-day extended therapy with this compound | 25.8% | Untreated Control | 3.3% | |
| Gram-positive pathogens | This compound (2 infusions) | Not specified, but non-inferior to Ceftiofur | Ceftiofur (5-day therapy) | Not specified | |
| Gram-negative pathogens | This compound (2 infusions) | Significantly lower than Ceftiofur | Ceftiofur (5-day therapy) | Not specified | |
| Non-severe clinical mastitis | This compound + Prednisolone (4 infusions) | 68% | Tetracycline + Neomycin + Bacitracin + Prednisolone | 73% | |
| Subclinical mastitis pathogens | This compound | Did not differ significantly from untreated | Untreated Control | 65% |
Table 2: Prevalence of Resistance to Beta-Lactam Antibiotics in Staphylococcus aureus from Bovine Mastitis
| Antibiotic | Region/Country | Prevalence of Resistance (%) | Reference |
| Penicillin | Global (meta-analysis) | 45.1% | |
| Penicillin | British Columbia, Canada (2013-2024) | 46.6% | |
| Ampicillin | British Columbia, Canada (2013-2024) | 42.1% | |
| Beta-lactams (general) | China (meta-analysis) | 50.68% | |
| Beta-lactams (general) | Ethiopia | 68% | |
| Cephalothin | Global (meta-analysis) | 1.5% | |
| Ceftiofur | Global (meta-analysis) | 2.0% |
Experimental Protocols
1. Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method is used to qualitatively assess the susceptibility of a bacterial isolate to a panel of antibiotics.
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Inoculum Preparation:
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Select 3-5 isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.
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Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline.
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
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-
Inoculation of Mueller-Hinton Agar Plate:
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Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
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Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.
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-
Application of Antibiotic Disks:
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Aseptically dispense antibiotic-impregnated disks onto the surface of the inoculated agar plate. For this compound susceptibility, a 30 µg Cephalothin disk is often used as a class representative.
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Ensure disks are placed at least 24 mm apart and are in firm contact with the agar.
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-
Incubation:
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Invert the plates and incubate at 35-37°C for 18-24 hours.
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-
Interpretation:
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Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters.
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Compare the measured zone diameter to the interpretive criteria provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
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2. Induction of Experimental Staphylococcus aureus Mastitis in Dairy Cows
This protocol describes a method to induce mastitis for the evaluation of therapeutic agents.
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Animal Selection:
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Select healthy lactating dairy cows with no history of clinical mastitis and with low somatic cell counts.
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Confirm that all quarters are free of intramammary infection by culturing milk samples prior to the experiment.
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Inoculum Preparation:
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Grow a well-characterized S. aureus strain known to cause mastitis in a suitable broth medium.
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Wash and resuspend the bacterial cells in sterile saline to a predetermined concentration (e.g., 10⁴ CFU in 2 mL of saline).
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-
Induction of Mastitis:
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Following a complete milking, clean and disinfect the teat ends.
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Infuse the prepared inoculum into the designated udder quarters via the teat canal using a sterile syringe and cannula.
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Confirmation of Infection:
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Monitor the cows for clinical signs of mastitis (e.g., udder swelling, abnormal milk).
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Collect milk samples at regular intervals post-challenge for bacteriological culture and somatic cell count analysis to confirm the establishment of an intramammary infection.
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3. PCR for Detection of blaZ and mecA Resistance Genes in Staphylococcus aureus
This protocol outlines the steps for the molecular identification of key resistance genes.
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DNA Extraction:
-
Isolate genomic DNA from S. aureus colonies grown on an appropriate medium using a commercial DNA extraction kit or a standard enzymatic lysis and purification method.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the blaZ and mecA genes.
-
Add the extracted genomic DNA to the master mix.
-
Perform PCR using a thermal cycler with the following general conditions (specific annealing temperatures will vary based on the primers used):
-
Initial denaturation: 95°C for 5 minutes.
-
30 cycles of:
-
Denaturation: 95°C for 1 minute.
-
Annealing: 50-55°C for 30-45 seconds.
-
Extension: 72°C for 45-90 seconds.
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-
Final extension: 72°C for 10 minutes.
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-
-
Gel Electrophoresis:
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Run the PCR products on an agarose (B213101) gel stained with an appropriate DNA-binding dye.
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Visualize the DNA bands under UV light and compare their sizes to a DNA ladder to confirm the presence of the target genes.
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Mandatory Visualizations
Caption: this compound's mechanism of action and bacterial resistance pathways.
Caption: Troubleshooting workflow for this compound treatment failure.
Caption: Factors contributing to this compound treatment failure in bovine mastitis.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiogram profiling and detection of icaA and blaZ genes from Staphylococcus aureus and coagulase-negative Staphylococcus spp. of healthy bovine raw milk sample origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virulence and antimicrobial resistance gene profiles of Staphylococcus aureus associated with clinical mastitis in cattle | PLOS One [journals.plos.org]
- 4. Staphylococcus aureus in Bovine Mastitis: A Narrative Review of Prevalence, Antimicrobial Resistance, and Advances in Detection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cephapirin Dosage for Intramammary Infusion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Cephapirin (B1668819) dosage in intramammary infusion experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-generation cephalosporin (B10832234) antibiotic. Its bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.[1][2]
Q2: What are the common formulations of this compound for intramammary infusion and their typical dosages?
A2: There are two primary formulations used for intramammary infusion:
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This compound Sodium: Used for treating mastitis in lactating cows. A common dosage is 200 mg of this compound activity in a stable peanut oil gel, administered in a 10 mL disposable syringe.[3] The treatment is typically repeated once after 12 hours.[3]
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This compound Benzathine: A long-acting formulation for use in dry cows. A standard dose is 300 mg of this compound activity in a stable peanut oil gel, administered in a 10 mL disposable syringe at the time of drying off.[4]
Q3: What are the primary bacterial resistance mechanisms to this compound?
A3: The main mechanisms of resistance to this compound, a beta-lactam antibiotic, in pathogens like Staphylococcus aureus include:
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Enzymatic Degradation: Production of β-lactamase enzymes (encoded by the blaZ gene) that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[5][6]
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Target Modification: Acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a). PBP2a has a low affinity for beta-lactam antibiotics, allowing the bacteria to continue cell wall synthesis even in the presence of the drug.[3][5][7] The expression of mecA is regulated by the MecR1-MecI signal transduction pathway.[3]
Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results for this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | Ensure a standardized inoculum is prepared from well-isolated bacterial colonies. The turbidity of the bacterial suspension should be adjusted to a 0.5 McFarland standard. |
| Contamination of Bacterial Culture | Always use aseptic techniques and work in a sterile environment. Visually inspect cultures for any signs of contamination before use. |
| Improper Incubation Conditions | Incubate plates or tubes at the recommended temperature and duration for the specific pathogen. Ensure correct atmospheric conditions are maintained. |
Issue 2: Low bacteriological cure rate despite in-vitro susceptibility to this compound.
| Potential Cause | Troubleshooting Step |
| Biofilm Formation | The pathogen may be forming a biofilm within the udder, which can protect it from the antibiotic. Consider investigating the anti-biofilm properties of this compound in combination with other agents. |
| Intracellular Bacteria | Pathogens like S. aureus can survive within host cells where antibiotic concentrations may be insufficient. Consider drug delivery systems that can enhance intracellular drug concentration.[8] |
| Host Factors | The cow's immune status and the presence of udder pathology can significantly influence treatment outcomes. |
| Suboptimal Pharmacokinetics | The distribution and concentration of this compound within the udder may not be optimal in all cases. |
Issue 3: Unexpected results in a checkerboard assay for synergy testing with this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect Calculation of Fractional Inhibitory Concentration (FIC) Index | A Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 is generally considered synergistic.[8] Ensure results are compared against appropriate controls and that proper statistical analyses are applied.[8] |
| Pipetting Errors | Small errors in serial dilutions can lead to inaccurate results. Use calibrated pipettes and be meticulous with technique. |
| Compound Precipitation | If the compounds precipitate when combined, it can be falsely interpreted as antagonism. Check the solubility of the compounds in the test medium.[9] |
Data Presentation
Table 1: Bacteriological Cure Rates of Different this compound Treatment Regimens for Bovine Mastitis
| Treatment Regimen | Pathogen | Cure Rate (%) |
| This compound (Untreated Control) | All Pathogens | 65%[10] |
| This compound | All Pathogens | 68%[10] |
| This compound Sodium (200 mg, 2 doses) | S. aureus | 25-75% (at dry-off) |
| This compound Benzathine (300 mg, 1 dose at dry-off) | Experimentally induced S. aureus | 100% |
| Extended Therapy (200 mg/quarter, twice daily for 5 days) | S. aureus | Cure rates are expected to be higher than standard therapy. |
Table 2: In Vitro Susceptibility (MIC in µg/mL) of Gram-Positive Mastitis Pathogens to this compound
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.5 | 1 |
| Streptococcus agalactiae | 0.125 | 0.25 |
| Streptococcus dysgalactiae | 0.125 | 0.25 |
| Streptococcus uberis | 0.25 | 0.5 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested bacterial isolates are inhibited, respectively.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound against a bacterial isolate.
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Preparation of Bacterial Inoculum:
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From a fresh culture plate, select well-isolated colonies of the test organism.
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Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
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Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plate:
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Use a 96-well microtiter plate.
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Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
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Inoculation:
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Add the diluted bacterial suspension to each well.
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-
Incubation:
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Incubate the plate at 35-37°C for 16-20 hours in ambient air.
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-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. Checkerboard Microdilution Assay for Synergy Testing
This method is used to assess the synergistic effect of this compound with another compound.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound (Drug A) and the second compound (Drug B) at concentrations higher than the final desired concentrations.
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
-
Plate Setup:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Create serial dilutions of Drug A along the rows and Drug B along the columns.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours).[11]
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of Drug A + FIC of Drug B Where FIC = MIC of drug in combination / MIC of drug alone.
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[12]
-
Mandatory Visualization
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. mdpi.com [mdpi.com]
- 6. Beta-lactam resistance in Staphylococcus aureus: the adaptive resistance of a plastic genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus USA300 Is Increased by Inactivation of the ClpXP Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. extension.usu.edu [extension.usu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Cephapirin Detection in Milk Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the detection of Cephapirin (B1668819) in milk samples.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unexpectedly high this compound residue levels in milk?
A1: Unexpectedly high residues of this compound can stem from several factors related to animal treatment and physiology. These include:
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Extra-label drug use: Administering the drug in a manner not specified on the label, such as increased dosage or extended duration of treatment.[1][2]
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Failure to observe withdrawal times: Not adhering to the recommended period for milk discard after the last treatment. It has been observed that some cows treated with this compound for mastitis still tested positive for residues 48 hours after the recommended milk discard time.[1][2][3][4] In some cases, 35% of cows treated with this compound for mastitis still had detectable residues at the end of the labeled withholding time.[2][3][4]
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Individual animal variation: Factors such as the cow's health, metabolism, and milk production level can influence drug clearance rates.
-
Improper administration: Incorrect application of intramammary infusions can lead to prolonged drug retention.
-
Poor record-keeping: Inaccurate or incomplete treatment records can lead to milking treated cows too soon.[1][2]
Q2: Can this compound metabolites in milk affect test results?
A2: Yes, the presence of this compound metabolites can impact the results of residue detection tests. The primary metabolite, desacetylthis compound, is a major residue in milk and can persist for about as long as the parent drug.[5][6] Some analytical methods and rapid test kits may have varying sensitivity to these metabolites, potentially leading to results that differ from methods that only detect the parent this compound.[5][6] Other identified compounds in milk include this compound lactone and hydrolyzed this compound.[6][7]
Q3: What are the acceptable levels of this compound in milk?
A3: Regulatory agencies establish maximum residue limits (MRLs) or tolerance levels for antibiotic residues in milk to ensure food safety. In the United States, the FDA has set the tolerance level for this compound in milk at 20 parts per billion (ppb).[8]
Q4: How does the composition of milk affect this compound detection?
A4: The physicochemical properties of milk can influence the solubility and stability of this compound. Factors such as fat content, protein levels, and pH can impact the drug's partitioning and interaction with milk components.[9] For instance, the solubility of this compound sodium is influenced by temperature, with increased solubility observed at 38°C compared to room temperature.[9]
Troubleshooting Guides
Issue 1: Unexpected Positive Results
If you are encountering unexpected positive results for this compound in your milk samples, consider the following troubleshooting steps.
Troubleshooting Workflow for Unexpected Positive Results
A troubleshooting workflow for unexpected positive this compound results.
Step-by-step guide:
-
Verify Treatment Records: Cross-reference your sample information with animal treatment records. Confirm the dosage administered and that the proper milk withdrawal period was observed.[1][2] Some studies have shown that residues can persist beyond the recommended withholding time.[2][3][4]
-
Review Sample Collection and Handling: Ensure that samples were collected and stored correctly. Contamination during collection or improper storage temperatures can potentially affect the integrity of the sample.
-
Confirm with an Alternative Test Method: Use a different detection method, preferably a confirmatory method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to verify the initial result.[5][6] Different on-farm tests can also yield different results.[2]
-
Investigate Potential False Positives: Certain factors can lead to false-positive results. For instance, some on-farm screening tests have been reported to produce false positives in milk from cows with clinical mastitis even before treatment.[2][4] While more commonly associated with penicillin tests, the diet of the animal, such as the inclusion of citrus pulp, has been linked to false positives in some antibiotic tests.[10]
Issue 2: Inconsistent or Non-Reproducible Results
Inconsistent results can be a significant challenge. Follow these steps to identify the source of the variability.
Logical Flow for Addressing Inconsistent Results
A logical flow for troubleshooting inconsistent this compound detection.
Step-by-step guide:
-
Review Experimental Protocol Adherence: Meticulously review the experimental protocol to ensure all steps were followed precisely. Pay close attention to incubation times, temperatures, and volumes.
-
Examine Reagent Preparation and Storage: Incorrect preparation or degradation of reagents can lead to variable results. Ensure that all solutions were prepared correctly and stored at the recommended temperatures. The stability of this compound can be affected by temperature.[11]
-
Calibrate and Verify Instrument Performance: If using an instrument-based detection method, verify its performance by running calibration standards and quality control samples.
-
Evaluate Milk Matrix Effects: The composition of milk can vary between animals and at different stages of lactation. These differences can sometimes interfere with the assay. Consider performing a spike and recovery experiment to assess matrix effects.
Data Presentation
Table 1: Detection Limits and Performance of Various this compound Test Methods
| Test Method | Claimed Minimum Detection Limit (ppb) | Performance Notes |
| Delvotest P | 5 | Can detect multiple antibiotics, including this compound.[8] |
| Penzyme Test | Not Specified | Showed some false positives in cows with clinical mastitis.[2] |
| Spot Test | 5 | Sensitive to ß-lactams including this compound.[12] |
| IDEXX Snap Test | Not Specified | Effectively detects this compound residues in reconstituted powdered milk.[13] |
| LC-MS/MS | ~1 ng/mL (1 ppb) | Highly sensitive and specific; can identify metabolites.[5][6] |
| HPLC-UV | 20 | A quantitative method with good recovery.[14][15] |
Table 2: Regulatory Limits for this compound in Milk
| Regulatory Body | Jurisdiction | Maximum Residue Limit (MRL) / Tolerance |
| FDA | United States | 20 ppb[8] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-UV Analysis
This protocol is a summary of a method developed for the quantitative determination of this compound residues in milk.[14][15]
Workflow for HPLC-UV Sample Preparation
A workflow for preparing milk samples for HPLC-UV analysis of this compound.
Methodology:
-
Dilution: Dilute the milk sample.
-
Solid-Phase Extraction (SPE):
-
Pass the diluted milk through a C18 cartridge to adsorb the this compound.
-
Wash the cartridge with water and methylene chloride to remove interfering substances.
-
Elute the this compound residues from the cartridge using a mixture of methanol (B129727) and acetonitrile (B52724) (25:75).[14][15]
-
-
Drying and Reconstitution:
-
HPLC Analysis:
-
Column: Ultrasphere-ODS column with an RP-18 guard column.
-
Mobile Phase: 85% sodium acetate (B1210297) (0.01M) and 15% methanol-acetonitrile (25:75).
-
Detection: UV detector at 254 nm.
-
This method has a reported sensitivity of 20 ppb or less with a recovery of 61-80%.[14][15]
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. thecattlesite.com [thecattlesite.com]
- 3. thedairysite.com [thedairysite.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. calag.ucanr.edu [calag.ucanr.edu]
- 11. mdpi.com [mdpi.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Short communication: Rapid antibiotic screening tests detect antibiotic residues in powdered milk products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Liquid chromatographic determination of this compound residues in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effect in LC-MS/MS Analysis of Cephapirin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the matrix effect during the LC-MS/MS analysis of Cephapirin.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the context of LC-MS/MS analysis of this compound?
A1: The matrix effect is the alteration of the ionization efficiency of this compound by co-eluting endogenous components from the sample matrix (e.g., plasma, milk, urine, feces). This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.
Q2: What are the common causes of matrix effects in this compound analysis?
A2: The primary causes of matrix effects are co-eluting compounds from the biological matrix that interfere with the ionization process in the mass spectrometer's ion source. These interfering components can include phospholipids, salts, proteins, and other endogenous or exogenous substances present in the sample. For this compound, which is often analyzed in complex matrices like milk, urine, and feces, the likelihood of encountering significant matrix effects is high.
Q3: How can I determine if my this compound analysis is affected by the matrix effect?
A3: The presence of a matrix effect can be qualitatively and quantitatively assessed. A common quantitative method is the post-extraction spike experiment. This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix. A significant difference between these signals indicates the presence of ion suppression or enhancement. Another approach is to compare the slope of a calibration curve prepared in a pure solvent with that of a curve prepared in the extracted matrix.
Q4: What is ion suppression and how does it affect my results?
A4: Ion suppression is a common manifestation of the matrix effect where co-eluting matrix components hinder the ionization of this compound in the MS source. This leads to a decreased instrument response, which can result in the underestimation of the true concentration of this compound in the sample, reduced sensitivity, and poor reproducibility. In the analysis of this compound in bovine feces and urine, negative matrix effects of -29% and -20% have been reported, indicating significant ion suppression.
Q5: Is a stable isotope-labeled internal standard available for this compound?
A5: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. However, the use of a structurally similar stable isotope-labeled internal standard is a common and effective strategy to compensate for matrix effects. For the analysis of cephalosporins, Ceftiofur-d3 is a commercially available option that can be considered as a suitable alternative internal standard.[1][2]
Troubleshooting Guide
Problem: Low or inconsistent signal intensity for this compound in sample replicates.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | Perform a post-extraction spike experiment to quantify the extent of the matrix effect. Optimize the sample preparation procedure to remove interfering components. Consider using Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., Oasis HLB). |
| Poor Chromatographic Separation | Modify the LC method to better separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters (e.g., gas flows, temperature, and voltages) to maximize the this compound signal and minimize the influence of matrix components. |
Problem: Poor accuracy and precision in quality control (QC) samples.
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects Between Samples | The use of a suitable internal standard is crucial. If a stable isotope-labeled standard is not available, a structural analog can be used, but its ability to track and compensate for the matrix effect on this compound must be thoroughly validated. |
| Inadequate Sample Cleanup | Re-evaluate and optimize the sample extraction and cleanup procedure. Techniques like liquid-liquid extraction (LLE) or more selective SPE cartridges may provide cleaner extracts. |
| Calibration Strategy | Employ matrix-matched calibration standards. This involves preparing the calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix of the unknown samples as closely as possible. |
Quantitative Data Summary
The following table summarizes the reported matrix effects for this compound in different biological matrices. A negative value indicates ion suppression.
| Matrix | Matrix Effect (%) | Reference |
| Bovine Feces | -29 | [1] |
| Bovine Urine | -20 | [1] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
This protocol allows for the quantitative determination of the matrix effect.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound analytical standard into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (known to be free of this compound) using your validated sample preparation method. Spike the this compound analytical standard into the final, dried, and reconstituted extract at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound analytical standard into the blank matrix before the extraction process begins, at the same concentrations as Set A. This set is used to determine recovery.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = ((Peak Area of Set B) / (Peak Area of Set A)) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (%) using the following formula:
-
Recovery (%) = ((Peak Area of Set C) / (Peak Area of Set B)) * 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for cleaning up biological samples for this compound analysis.
-
Sample Pre-treatment: Depending on the matrix, dilute the sample with a suitable buffer. For milk samples, a dilution with a phosphate (B84403) buffer (e.g., 50mM, pH 8.5) may be necessary.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with ultrapure water followed by a weak organic solvent (e.g., 10% methanol) to remove polar interferences.
-
Elution: Elute this compound from the cartridge with a suitable organic solvent, such as methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase or a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Workflow for sample preparation, LC-MS/MS analysis, and evaluation of the matrix effect for this compound.
Caption: Decision tree for troubleshooting low and inconsistent signals in this compound LC-MS/MS analysis.
References
- 1. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftiofur-d3 | CAS 2673269-87-7 | LGC Standards [lgcstandards.com]
Technical Support Center: Analysis of Cephapirin and its Degradation Products in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of Cephapirin (B1668819) and its degradation products in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound I should be looking for in biological samples?
A1: The primary and most commonly reported metabolite of this compound in various biological matrices, including milk, tissues, and plasma, is desacetylthis compound (B1204039) .[1][2][3][4][5] This metabolite is microbiologically active.[5] Other identified degradation products, which may form during storage or extraction, include This compound lactone , hydrolyzed this compound , and a reduced this compound lactone .[1][6] In kidney tissue, under certain analytical conditions, this compound can degrade to PTA .[7]
Q2: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the identification and quantification of this compound and its degradation products due to its high sensitivity and selectivity.[1][6] Specifically, techniques like LC-ToF/MS (Time-of-Flight) can be used for identifying unknown degradation products, while LC-QqQ/MS (Triple Quadrupole) is well-suited for quantification.[7] High-performance liquid chromatography (HPLC) with UV detection is also used, but it may be less sensitive and specific compared to LC-MS/MS.[8][9]
Q3: How stable is this compound in biological matrices during sample collection and storage?
A3: this compound is known to be unstable under certain conditions. It can degrade at elevated temperatures and in alkaline or acidic solutions, which can occur during sample preparation.[10][11] this compound and its primary metabolite, desacetylthis compound, can degrade during storage.[1] For long-term stability, it is recommended to store plasma samples at -80°C.[12] Reconstituted solutions of this compound sodium may be stable for up to 60 days at -15°C.[3]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound from the Sample Matrix
Possible Cause 1: Degradation during sample preparation.
-
Troubleshooting: this compound degrades rapidly in alkaline environments.[10][11] Avoid using strongly alkaline solutions during your extraction and solid-phase extraction (SPE) clean-up steps.[11] If your protocol requires a pH adjustment, use buffers to maintain a neutral or slightly acidic pH.
Possible Cause 2: Inefficient extraction from the matrix.
-
Troubleshooting: The choice of extraction solvent is critical. For instance, in fecal samples, a mixture of methanol (B129727) and phosphate (B84403) buffer has been shown to improve recovery compared to phosphate buffer alone.[13] Optimization of the extraction solvent system for your specific matrix is recommended.
Possible Cause 3: Instability at room temperature.
-
Troubleshooting: Minimize the time samples are kept at room temperature during processing.[12] Whenever possible, perform extraction and processing steps on ice or in a cooled environment.
Issue 2: Inconsistent Quantification Results
Possible Cause 1: Co-elution of matrix components.
-
Troubleshooting: Biological matrices are complex and can cause ion suppression or enhancement in LC-MS/MS analysis.[14] An effective clean-up step, such as solid-phase extraction (SPE), is crucial to remove interfering substances.[7] Develop a robust SPE protocol tailored to your specific matrix.
Possible Cause 2: Degradation of analytical standards.
-
Troubleshooting: Prepare fresh calibration standards for each analytical run.[14] If storing stock solutions, validate their stability over time at the chosen storage temperature.
Possible Cause 3: Conversion of this compound to desacetylthis compound during analysis.
-
Troubleshooting: The analytical method should be able to separate and quantify both this compound and desacetylthis compound.[1][5] Ensure your chromatographic method has sufficient resolution to distinguish between the parent drug and its primary metabolite.
Experimental Protocols
Sample Preparation Workflow for this compound Analysis in Bovine Milk
This is a generalized workflow based on common practices. Optimization for your specific laboratory conditions and instrumentation is recommended.
References
- 1. Identification of this compound metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics and Metabolism of this compound in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics and metabolism of this compound in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of this compound to deacetylthis compound in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Development of an analytical method for this compound and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay for this compound and ampicillin in raw milk by high-performance liquid chromatography--integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Newly identified degradation products of ceftiofur and this compound impact the analytical approach for quantitative analysis of kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. Development and Validation of a UPLC-MS/MS Method to Monitor this compound Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cephapirin Carryover in Analytical Instrumentation
Welcome to the technical support center for minimizing cephapirin (B1668819) carryover. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to this compound persistence in analytical instrumentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
This compound is a first-generation cephalosporin (B10832234) antibiotic.[1][2] Like many pharmaceutical compounds, especially those with polar functional groups and the potential for ionic interactions, it can adhere to surfaces within an LC-MS system. This "stickiness" can lead to carryover, where residual analyte from a high-concentration sample appears in subsequent injections of low-concentration samples or blanks.[3][4] The molecular structure of this compound, containing ionizable groups, can contribute to its interaction with active sites on metallic components of the LC system and residual silanols on silica-based columns.
Q2: How can I distinguish between carryover and general contamination?
A systematic approach involving strategic injections can help differentiate between carryover and contamination.[5]
-
Carryover: Inject a high-concentration standard followed by a series of blank injections. True carryover will show a decreasing analyte signal with each subsequent blank.[5]
-
Contamination: If all blank injections show a consistent analyte signal, the source is likely contamination of the mobile phase, solvents, or the blank solution itself.[5] To confirm mobile phase contamination, you can increase the column equilibration time before injecting a blank; a corresponding increase in the contaminant peak area suggests the mobile phase is the source.[5]
Q3: What are the primary sources of this compound carryover in an LC-MS system?
Carryover can originate from several components of your LC-MS system. The most common sources include:
-
Autosampler: The injection needle, sample loop, and valve rotor seals are frequent culprits.[4][6]
-
LC Column: The column itself, particularly the inlet frit and the stationary phase, can retain this compound.[4]
-
Tubing and Fittings: Improperly seated fittings can create dead volumes where the sample can be trapped.[7]
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MS Ion Source: While less common for carryover between injections, contamination of the ion source can lead to a high background signal.[4]
Troubleshooting Guides
Systematic Troubleshooting of this compound Carryover
This guide provides a step-by-step process to identify the source of this compound carryover in your LC-MS system. The underlying principle is to systematically bypass components to isolate the problematic part.[4][5]
Step 1: Initial Assessment
-
Action: Inject a high-concentration this compound standard followed by at least three blank injections.
-
Observation: Note the peak area of this compound in each blank. A decreasing trend indicates carryover.
Step 2: Isolate the Column
-
Action: Replace the analytical column with a zero-dead-volume union. Repeat the injection sequence from Step 1.
-
Observation:
-
If carryover persists, the source is likely in the autosampler or connecting tubing.
-
If carryover is eliminated or significantly reduced, the column is a primary contributor.
-
Step 3: Investigate the Autosampler
-
Action: If the autosampler is suspected, focus on the needle wash.
-
Procedure:
Step 4: Address Column-Related Carryover
-
Action: If the column is identified as the source.
-
Procedure:
Below is a logical workflow for troubleshooting this compound carryover:
Data Presentation
The choice of wash solvent is critical in mitigating carryover from the autosampler. Below is a summary of recommended wash solvents and their effectiveness.
Table 1: Recommended Wash Solvents for Minimizing this compound Carryover
| Wash Solvent Composition | Rationale | Expected Efficacy | Reference |
| 90:10 Acetonitrile/Water with 0.1% Formic Acid | A strong organic solvent to remove non-polar residues, with a small amount of aqueous phase to aid solubility. Acid helps to neutralize silanol (B1196071) groups. | High | [10][11] |
| Isopropanol | A strong, polar organic solvent effective at dissolving a wide range of compounds. | High | [4] |
| 50:50 Methanol/Acetonitrile with 0.1% Formic Acid | A combination of strong organic solvents can be more effective than a single solvent. | High | [12][13] |
| Mobile Phase at Final Gradient Composition | Uses the strongest elution conditions of the analytical method to wash the needle and loop. | Moderate to High | [6] |
| Sample Diluent | If the sample is dissolved in a weak solvent, this may not be effective for high-concentration samples. | Low to Moderate | [14] |
Experimental Protocols
Protocol for Quantifying and Minimizing this compound Carryover
This protocol describes an experiment to quantify the percentage of carryover and test the effectiveness of different wash solutions.
1. Materials and Reagents:
-
This compound analytical standard
-
LC-MS grade water, acetonitrile, methanol, isopropanol, and formic acid
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Blank solution (e.g., 50:50 water/methanol)
2. Instrument Setup:
-
LC-MS/MS system with a C18 column (e.g., XBridge C18, 100 mm x 4.6 mm, 3.5 µm)[11][15]
-
Injection Volume: 10 µL
3. Experimental Procedure:
-
System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions for at least 30 minutes.
-
Blank Injection: Inject the blank solution to establish a baseline.
-
Low Standard Injection: Inject a low concentration this compound standard (e.g., at the Limit of Quantification, LOQ).
-
High Standard Injection: Inject a high concentration this compound standard (e.g., at the Upper Limit of Quantification, ULOQ).
-
Post-High Standard Blank Injections: Immediately following the high standard, inject the blank solution three consecutive times.
-
Wash Solvent Test: Change the autosampler wash solvent to a new test composition (see Table 1).
-
Repeat: Repeat steps 1-5 for each wash solvent composition to be tested.
4. Data Analysis:
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in first Blank after ULOQ / Peak Area in ULOQ) * 100
-
Compare the % carryover for each wash solvent to determine the most effective one. An acceptable carryover is typically less than 0.1%, or a level that does not impact the accuracy at the LOQ.[6]
Below is a diagram illustrating the experimental workflow:
References
- 1. This compound | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Development and Validation for Quantification of this compound and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry [mdpi.com]
- 11. Development and Validation for Quantification of this compound and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a UPLC-MS/MS Method to Monitor this compound Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Enzymatic Degradation of Cephapirin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the enzymatic degradation of Cephapirin.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or rapid degradation of this compound in solution.
-
Question: My this compound solution is degrading much faster than expected, and the results are not reproducible. What could be the cause?
-
Answer: Rapid and inconsistent degradation of this compound can be attributed to several factors:
-
pH of the Buffer: this compound is highly susceptible to hydrolysis, especially in alkaline conditions. Studies have shown that this compound degrades almost immediately and completely in an alkaline environment.[1] It is crucial to maintain a stable pH, ideally within the range of 4 to 6, where stability is at its maximum.[2]
-
Buffer Composition: Certain buffer components can catalyze the degradation of cephalosporins. For instance, phosphate (B84403) and borate (B1201080) buffers have been shown to accelerate the degradation of some cephalosporins.[2][3] Consider using citrate (B86180) buffer, which has been found to be more effective in preventing the degradation of other β-lactam antibiotics.
-
Temperature: Elevated temperatures can significantly increase the rate of hydrolytic degradation of this compound.[1] Whenever possible, prepare solutions fresh and store them at recommended low temperatures (e.g., 4°C for short-term storage or frozen for long-term).
-
Enzymatic Contamination: If your experimental system involves biological matrices (e.g., cell lysates, tissue extracts), it may contain β-lactamases that enzymatically degrade this compound. Kidney extracts, for example, have been shown to cause immediate and complete degradation.[1]
-
Issue 2: Poor separation of this compound and its degradation products in HPLC analysis.
-
Question: I am having trouble resolving the peaks for this compound and its main degradant, desacetylthis compound, using reverse-phase HPLC. How can I optimize my method?
-
Answer: Achieving good separation between this compound and its degradation products is critical for accurate stability assessment. Here are some optimization strategies:
-
Mobile Phase Composition: The choice and ratio of organic solvent (e.g., acetonitrile (B52724), methanol) and aqueous buffer are critical. A gradient elution is often necessary to separate compounds with different polarities. A mobile phase consisting of 0.15% formic acid in water and acetonitrile has been successfully used.
-
Column Chemistry and Dimensions: An XBridge C18 column (100 mm x 4.6 mm, 3.5 µm particle size) has been shown to be effective. The choice of a C8 or C18 column with a specific particle size and length can significantly impact resolution.
-
Flow Rate and Temperature: Optimizing the flow rate (e.g., 0.6 mL/min) and column temperature (e.g., 40°C) can improve peak shape and resolution.
-
pH of the Mobile Phase: The pH of the aqueous component of the mobile phase can affect the ionization state of this compound and its degradants, thereby influencing their retention times. Small adjustments to the pH can sometimes lead to significant improvements in separation.
-
Issue 3: My β-lactamase inhibitor does not seem to be effective in preventing this compound degradation.
-
Question: I am using a known β-lactamase inhibitor, but this compound is still being degraded in my assay. Why might this be happening?
-
Answer: The apparent ineffectiveness of a β-lactamase inhibitor can stem from several factors:
-
Type of β-lactamase: Different classes of β-lactamases (A, B, C, and D) have varying susceptibility to different inhibitors. For example, clavulanic acid is a potent inhibitor of many class A β-lactamases (like TEM-1) but is less effective against class C cephalosporinases. It is important to know which type of β-lactamase is present in your system.
-
Inhibitor Concentration: The concentration of the inhibitor may be insufficient to inactivate the amount of β-lactamase present. It is crucial to determine the IC50 of the inhibitor for the specific enzyme and use it at an appropriate concentration.
-
Pre-incubation Time: Some inhibitors require a pre-incubation period with the β-lactamase to effectively inactivate it before the addition of the this compound substrate.
-
Assay Conditions: The pH, temperature, and buffer composition of your assay can affect the activity of both the β-lactamase and the inhibitor. Ensure your assay conditions are optimal for the inhibitor's function.
-
Data Presentation
The following tables summarize key quantitative data related to the stability of this compound and the efficacy of β-lactamase inhibitors.
Table 1: Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) | Reference |
| Neutral | 22 ± 1 | 3 days | [1] |
Note: Data on the stability of this compound across a wide range of pH and temperatures is limited. The provided data is for a neutral pH. This compound is known to be highly unstable in alkaline conditions.
Table 2: IC50 Values of Common β-Lactamase Inhibitors against TEM-1 β-Lactamase
| Inhibitor | IC50 (µM) | Reference |
| Clavulanic Acid | 0.17 | [4] |
| Tazobactam | 0.08 |
Note: This data is for the inhibition of TEM-1, a common class A β-lactamase. The specific IC50 values may vary for other β-lactamases and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the mitigation of this compound degradation.
Protocol 1: Stability-Indicating UPLC-MS/MS Method for this compound
This protocol describes a method for the quantification of this compound and the detection of its degradation products.
1. Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
2. Chromatographic Conditions:
-
Column: XBridge C18, 100 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.15% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 50 µL.
-
Gradient Program: An optimized gradient elution should be used to ensure separation.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions for this compound:
-
Quantification: m/z 424.0 > 292.0
-
Qualification: m/z 424.0 > 320.0
-
4. Sample Preparation:
-
Forced Degradation Samples: To demonstrate the stability-indicating nature of the method, subject this compound to stress conditions (e.g., acid, base, oxidation, heat, and light). Neutralize the samples if necessary and dilute with an appropriate solvent (e.g., a mixture of water and acetonitrile).
-
Stability Samples: Store this compound solutions under the desired conditions. At each time point, withdraw a sample and prepare it for analysis by diluting it to a suitable concentration.
Protocol 2: Assay for β-Lactamase Activity on this compound
This protocol uses the chromogenic cephalosporin (B10832234), nitrocefin (B1678963), as a reporter for β-lactamase activity, which can be adapted to assess the degradation of this compound.
1. Principle:
-
β-lactamases hydrolyze the β-lactam ring of nitrocefin, causing a color change from yellow to red, which can be measured spectrophotometrically at 490 nm. The presence of a competing substrate like this compound will reduce the rate of nitrocefin hydrolysis.
2. Materials:
-
β-Lactamase enzyme
-
β-Lactamase Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Nitrocefin solution
-
This compound solution
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare a solution of β-lactamase in the assay buffer.
-
In a 96-well plate, add the β-lactamase solution to the wells.
-
Add different concentrations of this compound to the wells. Include a control with no this compound.
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes, taking readings every minute.
-
The rate of increase in absorbance is proportional to the β-lactamase activity. A decrease in the rate in the presence of this compound indicates it is being degraded by the enzyme.
Protocol 3: Screening of β-Lactamase Inhibitors
This protocol is designed to assess the efficacy of potential inhibitors in preventing the β-lactamase-mediated degradation of a substrate.
1. Principle:
-
A potent inhibitor will bind to the β-lactamase and reduce its ability to hydrolyze a substrate like nitrocefin or this compound.
2. Materials:
-
β-Lactamase enzyme
-
β-Lactamase Assay Buffer
-
Nitrocefin solution (or this compound for HPLC-based detection)
-
Test inhibitor solutions at various concentrations
-
Known β-lactamase inhibitor (e.g., clavulanic acid) as a positive control
-
96-well microplate
-
Microplate reader or HPLC system
3. Procedure:
-
In a 96-well plate, add the β-lactamase solution to the wells.
-
Add the test inhibitor solutions at different concentrations to the wells. Include a positive control (known inhibitor) and a negative control (no inhibitor).
-
Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the nitrocefin solution (for spectrophotometric assay) or this compound solution (for HPLC assay).
-
If using nitrocefin, measure the absorbance at 490 nm kinetically. If using this compound, stop the reaction at different time points and analyze the remaining this compound by HPLC (as per Protocol 1).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the enzymatic degradation of this compound and its mitigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Improving Cephapirin solubility for in vitro assays
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving cephapirin (B1668819) for in vitro assays. The focus is on this compound sodium, the highly water-soluble salt form most commonly used for preparing aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound sodium and this compound benzathine?
A1: this compound sodium is the salt form of this compound that is very soluble in water and is typically used for preparing aqueous solutions for in vitro assays.[1][2] this compound benzathine is practically insoluble in water but more soluble in organic solvents like alcohol and DMSO.[2][3] For most in vitro susceptibility tests requiring aqueous media, this compound sodium is the appropriate choice.
Q2: What is the best solvent for preparing this compound stock solutions for aqueous in vitro assays?
A2: The recommended solvent for this compound sodium is high-purity water.[4] It is very soluble in water, with reported solubilities of approximately 50 mg/mL and higher. While this compound sodium can also be dissolved in DMSO, its solubility is significantly higher in water.
Q3: How should I store this compound powder and prepared stock solutions?
A3:
-
Powder: Store the solid this compound powder tightly sealed in a dry, well-ventilated place. For long-term storage, -20°C is recommended.
-
Stock Solutions: For aqueous stock solutions, it is recommended to prepare them fresh. If storage is necessary, solutions can retain potency for up to 10 days when refrigerated at 4°C or for up to 60 days if frozen at -15°C immediately after reconstitution. For DMSO stock solutions, storage at -80°C for up to a year or -20°C for one month is suggested. Always aliquot solutions before freezing to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q4: My this compound sodium is not dissolving or the solution is cloudy. What should I do?
A4: Dissolution issues can arise from several factors. Follow the troubleshooting workflow below to identify and solve the problem. Common causes include attempting to prepare a solution above the solubility limit, using low-quality solvent, or insufficient agitation.
References
Validation & Comparative
A Comparative Analysis of Cephapirin and Cefazolin for the Treatment of Bovine Mastitis
For Immediate Release
This guide provides an objective comparison of two first-generation cephalosporin (B10832234) antibiotics, Cephapirin and Cefazolin (B47455), for the treatment of bovine mastitis. The information presented is collated from scientific literature to support researchers, scientists, and drug development professionals in their understanding of the efficacy and underlying mechanisms of these therapeutic agents.
Introduction
Bovine mastitis remains a significant economic and animal welfare concern in the dairy industry. First-generation cephalosporins, including this compound and Cefazolin, are frequently utilized for their efficacy against Gram-positive bacteria, which are common causative agents of this disease. Both drugs function by inhibiting bacterial cell wall synthesis, leading to bacterial lysis. This guide delves into the comparative in vitro activity, clinical efficacy, and pharmacokinetic profiles of this compound and Cefazolin, supported by experimental data.
Mechanism of Action
Both this compound and Cefazolin are beta-lactam antibiotics that target penicillin-binding proteins (PBPs) in bacteria. By binding to these enzymes, they disrupt the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall. This inhibition leads to a compromised cell wall and, ultimately, cell death.
Caption: Mechanism of action for this compound and Cefazolin.
In Vitro Susceptibility
In vitro studies provide a foundational understanding of an antibiotic's potency against specific pathogens. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
A study comparing the MICs of this compound and Cefazolin against Staphylococcus aureus isolates from bovine mastitis cases indicated that this compound and Cefalonium demonstrate higher bactericidal activity than Cefazolin.[1] The epidemiological cut-off values (ECVs) were determined to be lower for this compound (≤0.5 µg/mL) compared to Cefazolin (≤2 µg/mL).[1]
| Pathogen | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | This compound | 0.06 - >32 | 0.25 | 0.5 |
| Staphylococcus aureus | Cefazolin | 0.125 - >32 | 0.5 | 2.0 |
| Coagulase-negative staphylococci | This compound | Not Specified | Not Specified | Not Specified |
| Streptococcus dysgalactiae | This compound | ≤0.06 - 2 | 0.125 | 0.25 |
| Streptococcus uberis | This compound | ≤0.06 - 2 | 0.25 | 0.5 |
| Escherichia coli | This compound | ≤0.25 - >32 | 16 | >32 |
Note: Data for this compound is compiled from a study on mastitis pathogens in Northern Germany. Data for Cefazolin against S. aureus is from a comparative study. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Clinical Efficacy
One source suggests that Cefazolin shows superior efficacy for treating Staphylococcus aureus mastitis, despite having higher MIC values in vitro, which underscores that laboratory data may not always predict clinical results.[2] For Gram-positive mastitis pathogens, first-generation cephalosporins like this compound sodium have been reported to achieve bacteriological cure rates of 90% or higher.[2]
A retrospective study of seven antibiotic treatments for subclinical mastitis found that the cure rate for this compound did not significantly differ from the untreated cure rate.[3][4][5][6] In contrast, a separate clinical trial reported an overall bacteriological cure rate of 82% for this compound treatment against Gram-positive pathogens.[7] An extended 5-day therapy with this compound for chronic S. aureus infections resulted in a 39% cure rate.[5]
| Study Type | Antibiotic | Pathogen Focus | Bacteriological Cure Rate |
| Retrospective Study | This compound | Subclinical Mastitis Pathogens | Not significantly different from untreated |
| Clinical Trial | This compound | Gram-positive Pathogens | 82% |
| Extended Therapy Trial | This compound | Chronic S. aureus | 39% |
| General Statement | This compound Sodium | Gram-positive Pathogens | ≥ 90% |
Pharmacokinetics
The pharmacokinetic profile of an antibiotic, particularly its concentration and persistence in the mammary gland, is crucial for its therapeutic success.
This compound: Following intramammary administration, this compound is metabolized to desacetylthis compound, which is also biologically active.[8] In one study of extended therapy, the maximum concentration of this compound in milk was 128 ± 57 μg/mL, with an elimination half-life of 2.55 ± 0.40 hours.[9]
Cefazolin: After intramammary infusion of 150 mg and 450 mg of Cefazolin, median peak concentrations of 17.66 µg/mL and 83.18 µg/mL, respectively, were detected in the first milking.[10] In these studies, no residual antibiotic was detected in the milk 72 hours post-administration.[10]
| Parameter | This compound (200 mg) | Cefazolin (150 mg) | Cefazolin (450 mg) |
| Cₘₐₓ (milk) | 128 ± 57 µg/mL | 17.66 µg/mL (median) | 83.18 µg/mL (median) |
| T½ (elimination) | 2.55 ± 0.40 hours | Not Specified | Not Specified |
| Milk Withdrawal | Varies by product | 72 hours | 72 hours |
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
The minimum inhibitory concentrations for this compound and Cefazolin are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
References
- 1. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of seven antibiotic treatments with no treatment for bacteriological efficacy against bovine mastitis pathogens [agris.fao.org]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of seven antibiotic treatments with no treatment for bacteriological efficacy against bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noninferiority trial comparing a first-generation cephalosporin with a third-generation cephalosporin in the treatment of nonsevere clinical mastitis in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of temporary cessation of milking following intramammary cefazolin sodium infusion on residual antibiotic in lactating dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
Extended Cephapirin Therapy Shows Promise in Combating Staphylococcus aureus Mastitis Infections
A comprehensive review of extended intramammary antibiotic therapy protocols reveals that a 5-day cephapirin (B1668819) regimen demonstrates significant efficacy in treating Staphylococcus aureus infections in dairy cattle. This guide provides a comparative analysis of this compound and other common antibiotics, supported by experimental data and detailed methodologies for researchers and drug development professionals.
Staphylococcus aureus remains a primary cause of contagious mastitis in dairy herds, often leading to chronic infections that are difficult to eradicate with standard treatment protocols. Extended therapy, the practice of continuing antibiotic treatment beyond the standard duration, has emerged as a strategy to improve cure rates. This guide examines the evidence supporting the use of extended this compound therapy and compares its performance with other intramammary antibiotics.
Comparative Efficacy of Extended Antibiotic Therapies
Data from clinical trials indicate that extending the duration of intramammary antibiotic therapy can significantly improve bacteriological cure rates for S. aureus mastitis compared to standard-length treatments or no treatment. A 5-day extended therapy with this compound has been shown to be effective in treating cows with chronic S. aureus infections[1][2].
Below is a summary of bacteriological cure rates from various studies investigating extended therapy protocols for S. aureus mastitis.
| Antibiotic | Duration of Therapy | Bacteriological Cure Rate (%) | Reference |
| This compound | 5 days | 25.8% (cow cure rate) | [1][2] |
| 5 days | 77.6% (quarter cure rate at first post-treatment sampling) | [1][2] | |
| Ceftiofur (B124693) | 2 days | 0% | [3] |
| 5 days | 17% | [1] | |
| 8 days | 36% | [1][4][5] | |
| 8 days | 47.4% | [3] | |
| Pirlimycin (B1678455) | 2 days | 44.4% | [6] |
| 5 days | 61.1% | [6] | |
| 8 days | 64.8% (in heifers) | [7] | |
| 8 days | 95.0% | [6] | |
| Untreated Control | N/A | 3.3% (cow cure rate) | [1][2] |
| N/A | 18% (quarter cure rate at first post-treatment sampling) | [1][2] |
Experimental Protocols
Accurate evaluation of antibiotic efficacy relies on standardized and rigorous experimental protocols. The following methodologies are central to the studies cited in this guide.
Bacteriological Cure Determination
The primary endpoint for evaluating the efficacy of an antibiotic treatment protocol is the bacteriological cure rate. This is determined by the absence of the target pathogen in milk samples taken after the completion of therapy.
-
Milk Sample Collection: Aseptic technique is critical to prevent contamination. The teat end is thoroughly disinfected with alcohol swabs before collecting the milk sample into a sterile tube.
-
Post-Treatment Sampling: To confirm a bacteriological cure, multiple milk samples are collected from the treated quarter at specified intervals after the last antibiotic infusion. A common and robust protocol involves collecting samples at 10, 24, and 31 days post-treatment[1][2].
-
Definition of Cure: A quarter is considered bacteriologically cured if all post-treatment milk samples are negative for the presence of S. aureus upon culture[1][2].
Milk Sample Bacteriological Culture
-
Sample Plating: A small, sterile aliquot of the milk sample (e.g., 0.01 mL) is streaked onto a quadrant of a blood agar (B569324) plate.
-
Incubation: The plates are incubated at 37°C for 24 to 48 hours.
-
Colony Identification: Colonies are identified based on their morphology, hemolysis patterns (for staphylococci), and Gram staining characteristics.
-
Confirmation: Suspect S. aureus colonies are confirmed using a coagulase test or other biochemical assays.
Minimum Inhibitory Concentration (MIC) Testing
MIC testing determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. The broth microdilution method is a standard procedure.
-
Preparation of Inoculum: A standardized suspension of the S. aureus isolate is prepared in a broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: A series of twofold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic in which no visible bacterial growth (turbidity) is observed.
Host-Pathogen Interaction and Signaling
Understanding the interaction between S. aureus and the host's immune system is crucial for developing effective therapies. S. aureus possesses various virulence factors that allow it to evade the host's immune response, leading to persistent infections. One of the key initial steps in the host's recognition of S. aureus is through Toll-like receptor 2 (TLR2) on the surface of mammary epithelial cells and immune cells.
The binding of S. aureus components, such as peptidoglycan and lipoteichoic acid, to TLR2 triggers a downstream signaling cascade. This cascade involves the recruitment of adaptor proteins like MyD88, leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines and chemokines, initiating an inflammatory response aimed at clearing the infection.
Conclusion
The validation of extended therapy protocols for S. aureus mastitis is critical for improving treatment outcomes and managing this challenging disease in dairy herds. The data presented in this guide suggest that a 5-day extended this compound therapy is a viable and effective option. However, the success of any treatment protocol is also dependent on early diagnosis, proper administration techniques, and a comprehensive understanding of the host-pathogen interactions at play. Further research focusing on novel therapeutic targets within the identified signaling pathways may lead to even more effective control strategies for S. aureus mastitis.
References
- 1. Efficacy of a 5-day extended therapy program during lactation with this compound sodium in dairy cows chronically infected with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a 5-day extended therapy program during lactation with this compound sodium in dairy cows chronically infected with Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of extended intramammary ceftiofur therapy against mild to moderate clinical mastitis in Holstein dairy cows: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Drug Efficacy against Mastitis Pathogens—An In Vitro Pilot Study in Staphylococcus aureus and Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of extended ceftiofur intramammary therapy for treatment of subclinical mastitis in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of extended pirlimycin hydrochloride therapy for treatment of environmental Streptococcus spp and Staphylococcus aureus intramammary infections in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early-lactation extended pirlimycin therapy against naturally acquired Staphylococcus aureus intramammary infections in heifers: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Beta-Lactam Cross-Resistance: A Comparative Analysis of Cephapirin
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among antibiotics is paramount. This guide provides an objective comparison of cephapirin (B1668819), a first-generation cephalosporin (B10832234), with other beta-lactam antibiotics, supported by experimental data and detailed protocols. The focus is to elucidate the patterns of susceptibility and resistance that inform clinical and developmental decisions.
This compound, like all beta-lactam antibiotics, functions by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[1] However, the emergence of bacterial resistance mechanisms, primarily the production of beta-lactamase enzymes and the alteration of penicillin-binding proteins (PBPs), can lead to reduced efficacy and cross-resistance to other antibiotics within the same class.[1][2] This guide explores these interactions through quantitative data and mechanistic diagrams.
Comparative In Vitro Activity: A Data-Driven Look at Cross-Resistance
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following tables summarize the comparative MICs of this compound and other beta-lactam antibiotics against common bacterial pathogens, particularly those relevant to both human and veterinary medicine.
Table 1: Comparative In Vitro Activity of this compound and Cephalothin against Staphylococcus aureus
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | 0.25 | 0.25 | 0.09 - 12.5 |
| Cephalothin | 0.25 | 0.5 | 0.5 - 8 |
Data compiled from multiple sources indicating comparable activity against Staphylococcus aureus.[3]
Table 2: In Vitro Susceptibility of Mastitis Pathogens to this compound and Other Beta-Lactams
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | This compound | 0.25 | 0.25 |
| Ceftiofur | 1.0 | 1.0 | |
| Coagulase-Negative Staphylococci | This compound | 0.25 | 0.5 |
| Ceftiofur | 0.5 | 1.0 | |
| Streptococcus dysgalactiae | This compound | ≤0.03 | ≤0.03 |
| Ceftiofur | ≤0.03 | 0.06 | |
| Streptococcus uberis | This compound | 0.12 | 0.12 |
| Ceftiofur | 0.12 | 0.25 |
This data highlights the potent in vitro activity of this compound against key Gram-positive mastitis pathogens, with MIC90 values generally lower than or equal to the third-generation cephalosporin, ceftiofur, for staphylococcal isolates.[4][5]
It is important to note that while this compound and cephalothin, both first-generation cephalosporins, show similar activity against susceptible S. aureus, strains producing beta-lactamase may exhibit resistance to both.[2] All penicillin-susceptible as well as penicillin-resistant S. aureus isolates were reported to be inhibited and killed by 5 µg/ml or less of this compound.[6]
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The data presented in this guide is primarily generated using standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the minimum inhibitory concentration (MIC) of this compound and other beta-lactam antibiotics against a specific bacterial isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized antibiotic powders (e.g., this compound, cephalothin, penicillin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
Perform serial twofold dilutions of each antibiotic in CAMHB in the wells of the microtiter plates to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Select 3-5 morphologically similar colonies of the test bacterium from an 18- to 24-hour-old agar (B569324) plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
-
Mechanisms of Cross-Resistance: A Visual Representation
The primary drivers of cross-resistance between beta-lactam antibiotics are the production of beta-lactamase enzymes, which inactivate the antibiotic, and alterations in the target Penicillin-Binding Proteins (PBPs), which reduce binding affinity. The following diagram illustrates this relationship.
Caption: Mechanisms of beta-lactam cross-resistance.
This guide provides a foundational understanding of the cross-resistance patterns between this compound and other beta-lactam antibiotics. The presented data and protocols are intended to support further research and development in the critical area of antimicrobial resistance.
References
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of resistance to some cephalosporins in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of a new cephalosporin antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Cephapirin and Pirlimycin in the Treatment of Bovine Mastitis: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two intramammary antibiotics, Cephapirin (B1668819) and Pirlimycin (B1678455), for the treatment of bovine mastitis. This document synthesizes experimental data from multiple studies to inform evidence-based decisions in veterinary drug development.
Bovine mastitis remains a prevalent and costly disease in the dairy industry, necessitating effective antimicrobial therapies. This compound, a first-generation cephalosporin, and Pirlimycin, a lincosamide antibiotic, are two commonly utilized treatments. This guide offers a detailed comparison of their in vivo performance, supported by experimental data on bacteriological cure rates and detailed methodologies from cited studies.
Quantitative Comparison of Antimicrobial Performance
The following tables summarize the in vivo bacteriological cure rates for this compound and Pirlimycin in treating bovine mastitis. It is important to note that cure rates can vary based on the type of mastitis (subclinical vs. clinical), the causative pathogen, and the duration of the treatment protocol.
Table 1: Bacteriological Cure Rates in Subclinical Mastitis (Retrospective Study)
| Antibiotic | Bacteriological Cure Rate (%) | Outcome vs. Untreated (65% Cure Rate) |
| Pirlimycin | 44 | Significantly Different[1] |
| This compound | Not specified, but did not differ significantly | Not Significantly Different[1] |
Data from a retrospective study on subclinical mastitis cases.[2]
Table 2: Bacteriological Cure Rates with Extended Therapy Protocols
| Antibiotic | Duration of Therapy | Pathogen | Cure Rate (%) |
| Pirlimycin | 8 days | Environmental Streptococcus spp. and S. aureus | 95.0 |
| Pirlimycin | 5 days | S. aureus | 31.3 |
| Pirlimycin | 8 days | S. aureus | 83.3 |
| This compound | 5 days (chronic infections) | S. aureus | 39 |
| This compound | 5 days (chronically infected cows) | S. aureus | 25.8 (cow cure rate) |
Extended therapy protocols have shown varying efficacy for both drugs, particularly against persistent pathogens like Staphylococcus aureus. An 8-day regimen of pirlimycin demonstrated a high cure rate for intramammary infections caused by environmental Streptococcus spp. and S. aureus. For chronic S. aureus infections, a 5-day extended therapy with this compound resulted in a 39% cure rate.
Mechanisms of Action
This compound and Pirlimycin employ different mechanisms to achieve their antimicrobial effects. This compound, a beta-lactam antibiotic, inhibits bacterial cell wall synthesis, leading to cell lysis. Pirlimycin, a lincosamide, interferes with bacterial protein synthesis by binding to the 50S ribosomal subunit.
Experimental Protocols
The following outlines a general experimental design for an in vivo comparative study of intramammary antibiotics for bovine mastitis, based on methodologies described in the cited literature.
1. Animal Selection and Treatment Groups: Lactating dairy cows diagnosed with clinical or subclinical mastitis are selected for the study. Diagnosis is confirmed through clinical signs (e.g., abnormal milk, udder inflammation) and bacteriological culture of milk samples. Cows are then randomly assigned to different treatment groups, including a this compound group, a Pirlimycin group, and potentially an untreated control group.
2. Treatment Administration: For intramammary infusion, the udder is milked out completely, and the teats are washed with warm water and a disinfectant and dried thoroughly. The antibiotic is administered by infusing the entire contents of a syringe into the infected quarter. The treatment may be repeated at specified intervals (e.g., every 12 or 24 hours) for a predetermined duration as per the study protocol.
3. Sample Collection and Analysis: Milk samples are collected from the affected quarters before treatment (pre-treatment) and at specified time points after the final treatment (e.g., 10, 24, and 31 days post-treatment). These samples are subjected to bacteriological culture to identify the causative pathogens and determine bacteriological cure. A bacteriological cure is typically defined as the absence of the initial pathogen in post-treatment samples. Somatic Cell Count (SCC) may also be measured as an indicator of inflammation.
4. Statistical Analysis: The bacteriological cure rates between the different treatment groups are compared using appropriate statistical methods. The cure rates for each antibiotic treatment may also be compared to the spontaneous cure rate observed in the untreated control group.
Conclusion
Both this compound and Pirlimycin are effective in treating bovine mastitis, but their efficacy can be influenced by the specific clinical context, the causative pathogen, and the treatment regimen. Retrospective data on subclinical mastitis suggests that Pirlimycin treatment resulted in a bacteriological cure rate that was significantly different from untreated cows, whereas this compound's cure rate did not show a significant difference. However, extended therapy protocols have demonstrated the potential for both drugs to achieve higher cure rates, especially in challenging cases of S. aureus mastitis. The choice between these antibiotics should be based on a comprehensive diagnosis, including pathogen identification and susceptibility testing, and consideration of the appropriate treatment duration.
References
A Comparative Guide to Cephapirin Sodium for the Treatment of Non-Severe Clinical Mastitis
This guide provides an objective comparison of Cephapirin (B1668819) sodium with other intramammary antibiotic treatments for non-severe clinical mastitis in dairy cows. The data and protocols presented are derived from non-inferiority trials to aid researchers, scientists, and drug development professionals in their evaluation of therapeutic alternatives.
Experimental Data Summary
Two key non-inferiority trials provide comparative efficacy data for this compound sodium. The first study compared this compound sodium, a first-generation cephalosporin (B10832234), to ceftiofur (B124693) hydrochloride, a third-generation cephalosporin. The second study evaluated this compound sodium against a combination product containing tetracycline, neomycin, and bacitracin (TNB).
Table 1: Comparison of this compound Sodium and Ceftiofur Hydrochloride [1][2][3]
| Outcome | This compound Sodium | Ceftiofur Hydrochloride | Non-Inferiority Conclusion |
| Bacteriological Cure (All Cases) | No significant difference | No significant difference | Inconclusive |
| Bacteriological Cure (Gram-Positive Cases) | 68% | 67% | Non-inferior |
| Bacteriological Cure (Gram-Negative Cases) | 50% | 79% | Ceftiofur superior |
| Clinical Cure (All Cases) | Not specified | Not specified | Non-inferior |
Table 2: Comparison of this compound Sodium and Tetracycline-Neomycin-Bacitracin (TNB) [4][5]
| Outcome | This compound Sodium (CS) | TNB | Non-Inferiority Conclusion |
| Bacteriological Cure | 68% | 73% | Inconclusive (CI crossed margin) |
| Clinical Cure | 88% | 94% | Inconclusive (CI crossed margin) |
| Pathogen Cure | 36% | 35% | Non-inferior |
| Extended Clinical Cure | 93% | 92% | Non-inferior |
| Somatic Cell Count Cure (Linear Score) | 29% | 28% | Non-inferior |
Experimental Protocols
The methodologies employed in these non-inferiority trials are crucial for interpreting the results. Below are detailed protocols from the cited studies.
Study 1: this compound Sodium vs. Ceftiofur Hydrochloride
-
Objective: To determine if this compound sodium is non-inferior to ceftiofur hydrochloride for the treatment of non-severe clinical mastitis.
-
Study Design: A randomized, positive-control, non-inferiority trial conducted on 7 commercial dairy farms.
-
Animal Selection: A total of 296 cows with non-severe clinical mastitis were enrolled. The most common pathogens identified were Streptococcus dysgalactiae, Escherichia coli, other esculin-positive cocci, Streptococcus uberis, and Klebsiella spp.
-
Randomization and Treatment: Cows were randomly assigned to one of two treatment groups:
-
This compound Sodium Group: Received two intramammary infusions of this compound sodium 12 hours apart.
-
Ceftiofur Hydrochloride Group: Received one intramammary infusion of ceftiofur hydrochloride daily for five days.
-
-
Data Collection: Milk samples were collected for bacteriological analysis before treatment and at 10 and 17 days post-treatment.
-
Outcome Definitions:
-
Bacteriological Cure: Defined as the absence of the initial pathogen in both post-treatment milk samples.
-
-
Non-Inferiority Margin: A pre-defined margin of -0.15 was used to assess non-inferiority.
Study 2: this compound Sodium vs. Tetracycline-Neomycin-Bacitracin (TNB)
-
Objective: To evaluate if this compound sodium is non-inferior to a broad-spectrum combination antibiotic for non-severe clinical mastitis.
-
Study Design: A randomized, non-inferiority field trial involving 346 cows from 31 commercial dairy herds.
-
Animal Selection: Cows with non-severe clinical mastitis were enrolled. The most frequently isolated gram-positive pathogens were coagulase-negative staphylococci, and the most common gram-negative bacterium was Escherichia coli.
-
Randomization and Treatment: Cows were randomly allocated to one of two treatment groups:
-
This compound Sodium (CS) Group: Received four intramammary infusions of 300 mg of this compound sodium with 20 mg of prednisolone (B192156) at 12-hour intervals.
-
TNB Group: Received four intramammary infusions of a combination product containing 200 mg of tetracycline, 250 mg of neomycin, 28 mg of bacitracin, and 10 mg of prednisolone at 12-hour intervals.
-
-
Data Collection: Milk samples were collected for bacteriological culture before and after treatment to determine cure rates.
-
Outcome Definitions:
-
Bacteriological Cure: Absence of the causative pathogens in post-treatment milk samples.
-
Clinical Cure: Restoration of normal milk and resolution of clinical signs.
-
-
Non-Inferiority Margin: The pre-stated margin of non-inferiority was Δ = -0.15.
Visualizations
The following diagrams illustrate the experimental workflow and the logical framework for determining non-inferiority.
References
- 1. Noninferiority trial comparing a first-generation cephalosporin with a third-generation cephalosporin in the treatment of nonsevere clinical mastitis in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. researchgate.net [researchgate.net]
- 5. Randomized noninferiority field trial evaluating this compound sodium for treatment of nonsevere clinical mastitis [pubmed.ncbi.nlm.nih.gov]
Cephapirin combination therapy with other antimicrobials
A Data-Driven Analysis for Researchers and Drug Development Professionals
Cephapirin, a first-generation cephalosporin, is a well-established antibiotic primarily used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle. As the challenge of antimicrobial resistance grows, combination therapies are increasingly investigated to enhance efficacy, broaden the spectrum of activity, and mitigate the development of resistance. This guide provides a comparative analysis of this compound in combination with other therapeutic agents, supported by experimental data and detailed protocols.
Section 1: this compound and Prednisolone Combination Therapy
A notable example of this compound combination therapy is its use with the corticosteroid Prednisolone for the treatment of bovine mastitis. This combination aims to simultaneously address the bacterial infection and the associated inflammation.
In Vivo Efficacy in an Experimental Mastitis Model
A study investigating the effects of this compound combined with Prednisolone in an experimental Escherichia coli mastitis model in dairy cows demonstrated a synergistic effect. The combination therapy not only inhibited bacterial growth but also accelerated the resolution of inflammation, leading to a quicker restoration of milk quality[1][2].
Table 1: Comparative in Vivo Efficacy of this compound vs. This compound + Prednisolone in E. coli Mastitis [1][2]
| Outcome Measured | This compound Monotherapy | This compound + Prednisolone Combination | Key Finding |
| Bacterial Growth in Milk | Inhibited | Inhibited | Both treatments were effective in controlling bacterial proliferation. |
| Udder Swelling and Sensitivity | Reduced | Reduced | Both treatments significantly reduced clinical signs with no statistical difference between them. |
| Polymorphonuclear Neutrophil (PMN) Recruitment | Reduced | Significantly Lower than Monotherapy | The combination therapy resulted in the lowest recruitment of leukocytes into the tissue and milk. |
| IL-4 Concentration | Decreased | Significantly Lower than Monotherapy | The combination therapy showed a more pronounced reduction in this inflammatory cytokine. |
| Restoration of Milk Quality | Improved | Quicker Restoration | The synergistic effect led to a faster return to normal milk quality. |
Experimental Protocol: In Vivo E. coli Mastitis Model
The following protocol was utilized to assess the in vivo efficacy of the combination therapy[1][2]:
-
Animal Model: Six mid-lactating Holstein-Friesian cows.
-
Induction of Mastitis: Three quarters of each cow were challenged with an intramammary infusion of Escherichia coli.
-
Treatment Regimen:
-
One infected quarter was treated with 300 mg of this compound.
-
Another infected quarter was treated with a combination of 300 mg of this compound and 20 mg of Prednisolone.
-
The third infected quarter was left as an untreated control.
-
Treatments were administered at 4, 12, 24, and 36 hours post-infection.
-
-
Sample Collection and Analysis:
-
Milk samples were collected every 6 hours to measure bacterial growth and levels of various cytokines (IL-1β, IFN-γ, IL-4, and IL-10).
-
Clinical scores, somatic cell counts, and California mastitis test scores were also recorded.
-
Cows were euthanized at 24 or 48 hours post-infection for tissue sampling and analysis of leukocyte recruitment.
-
Caption: Experimental workflow for the in vivo bovine mastitis model.
Section 2: Potential for this compound and Antimicrobial Combination Therapy
While specific in vitro synergy data for this compound combined with other antimicrobials is limited in the current literature, extensive research on other cephalosporins, particularly in combination with aminoglycosides, provides a strong theoretical and evidential basis for potential synergistic interactions.
Theoretical Basis for Synergy: Cephalosporins and Aminoglycosides
The primary mechanism of synergy between β-lactam antibiotics (like cephalosporins) and aminoglycosides is based on their complementary modes of action.
-
Cephalosporins: Inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a weakened cell wall and eventual cell lysis.
-
Aminoglycosides: Inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit. Their entry into the bacterial cell is often the rate-limiting step.
The damage to the cell wall caused by cephalosporins is thought to enhance the uptake of aminoglycosides into the bacterial cytoplasm, leading to a more potent bactericidal effect than either agent alone.
Caption: Proposed mechanism of synergy between this compound and Aminoglycosides.
Expected Outcomes from In Vitro Synergy Testing
Based on studies with other first and third-generation cephalosporins, a combination of this compound with an aminoglycoside like gentamicin, tobramycin, or amikacin (B45834) would be expected to demonstrate synergy against a range of pathogens, particularly Gram-negative bacteria and staphylococci[1][2][3].
Table 2: Expected In Vitro Synergy for this compound + Aminoglycoside Combinations
| Combination | Target Organism | Expected FIC Index* | Expected Interpretation |
| This compound + Gentamicin | Staphylococcus aureus | ≤ 0.5 | Synergy |
| Escherichia coli | ≤ 0.5 | Synergy | |
| Klebsiella pneumoniae | ≤ 0.5 - 1.0 | Synergy or Additive | |
| This compound + Amikacin | Pseudomonas aeruginosa | ≤ 0.5 | Synergy |
| Cephalosporin-Resistant Enterobacteriaceae | ≤ 0.5 | Synergy |
*Fractional Inhibitory Concentration (FIC) Index: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference/Additive; > 4.0 = Antagonism.
Experimental Protocol: Checkerboard Microdilution Assay
The standard method to determine in vitro synergy is the checkerboard microdilution assay, which calculates the Fractional Inhibitory Concentration (FIC) index.
-
Objective: To determine the minimum inhibitory concentrations (MICs) of two antimicrobials, both alone and in all possible combinations, against a specific bacterial isolate.
-
Materials: 96-well microtiter plates, bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL), Mueller-Hinton broth, and stock solutions of the test antimicrobials (e.g., this compound and Gentamicin).
-
Procedure:
-
In a 96-well plate, create a two-dimensional array of serial dilutions for the two antibiotics. Antibiotic A (this compound) is diluted horizontally, and Antibiotic B (Gentamicin) is diluted vertically.
-
This results in each well (except for controls) containing a unique concentration combination of the two drugs.
-
Each well is inoculated with the standardized bacterial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Following incubation, the plate is read to determine the MIC of each drug alone and the MIC of each drug in the presence of the other. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
-
Calculation of FIC Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
ΣFIC (FIC Index) = FIC of Drug A + FIC of Drug B
-
-
Interpretation: The lowest ΣFIC value from all tested combinations is used to classify the interaction as synergistic, additive, indifferent, or antagonistic.
Conclusion
References
- 1. [In vitro study of combinations between third-generation cephalosporins and aminoglycosides on Enterobacteriaceae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergism between aminoglycosides and cephalosporins with antipseudomonal activity: interaction index and killing curve method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycosides plus beta-lactams against gram-negative organisms. Evaluation of in vitro synergy and chemical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial Cephapirin Formulations for Bovine Mastitis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cephapirin (B1668819) Sodium and this compound Benzathine Formulations
This compound, a first-generation cephalosporin (B10832234) antibiotic, is a widely utilized intramammary infusion for the treatment and prevention of bovine mastitis. Commercial formulations are primarily available as two distinct salts: this compound sodium for lactating cows and this compound benzathine for dry cow therapy. This guide provides a comprehensive, data-driven comparison of their physicochemical properties, clinical efficacy, and underlying mechanisms to aid in research and formulation development.
Physicochemical Properties: A Tale of Two Salts
The fundamental difference between the sodium and benzathine salts of this compound lies in their solubility, which dictates their application in lactating versus dry cows. This compound sodium is characterized by its high water solubility, allowing for rapid dissolution and antibiotic action in the milk of lactating animals. In contrast, this compound benzathine is sparingly soluble, leading to a prolonged release profile suitable for the dry period.[1]
Table 1: Physicochemical Properties of this compound Sodium and this compound Benzathine
| Property | This compound Sodium | This compound Benzathine | Reference(s) |
| Intended Use | Lactating Cow Mastitis Treatment | Dry Cow Mastitis Therapy | [2] |
| Commercial Brands | Today®, Cefa-Lak® | Tomorrow®, Cefa-Dri® | [3][4] |
| Solubility in Water | Very soluble | Practically insoluble | [5] |
| Formulation | Stable peanut oil gel | Stable peanut oil gel | |
| Dosage | 200 mg per 10 mL syringe | 300 mg per 10 mL syringe |
Clinical Efficacy: Putting Formulations to the Test
Direct head-to-head clinical trials comparing different commercial brands of the same this compound salt are limited in publicly available literature. However, studies comparing this compound formulations to other antibiotic treatments provide valuable insights into their performance.
Dry Cow Therapy: A Comparative Clinical Trial
A significant noninferiority clinical trial evaluated the efficacy of three commercial dry cow mastitis preparations, including ToMorrow® (this compound benzathine) . The study assessed quarter-level outcomes such as the cure of preexisting infections and the prevention of new intramammary infections (IMI) during the dry period. The results demonstrated no significant difference in efficacy among the three products evaluated for these key parameters.
Table 2: Quarter-Level Outcomes of a Comparative Clinical Trial for Dry Cow Mastitis Preparations
| Outcome | ToMorrow® (this compound Benzathine) | Quartermaster® | Spectramast® DC | Reference |
| Risk for Cure (LSM) | 94.0% | 93.3% | 92.6% | |
| Risk for IMI at 0-6 DIM (LSM) | 16.0% | 16.5% | 14.1% | |
| Risk for New IMI (LSM) | 14.2% | 14.8% | 12.3% | |
| Risk of Clinical Mastitis (0-100 DIM, LSM) | 4.1% | 5.3% | 3.8% | |
| LSM: Least Squares Means; DIM: Days in Milk |
Lactating Cow Therapy: Efficacy Against Key Pathogens
Commercial formulations of this compound sodium, such as Today® and Cefa-Lak® , are indicated for the treatment of mastitis in lactating cows caused by susceptible strains of Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains. Clinical studies have demonstrated the efficacy of this compound sodium in treating these key mastitis pathogens.
One study investigating an extended therapy program with Cefa-Lak® (this compound sodium) for chronic S. aureus infections reported a quarter cure rate of 77.6% at the first post-treatment sampling. Another noninferiority trial showed that this compound sodium was effective for the bacteriological cure of gram-positive mastitis cases.
Experimental Protocols
Solubility Assessment of this compound Formulations
Objective: To determine the solubility of this compound sodium and this compound benzathine in various milk matrices.
Methodology:
-
Samples of this compound sodium and this compound benzathine are added to different media, including raw bovine milk, whole milk, and skim milk.
-
The samples are agitated at a controlled temperature (e.g., 38°C) to simulate udder conditions.
-
After an equilibration period, the samples are filtered to separate undissolved particles.
-
The concentration of dissolved this compound in the filtrate is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
Clinical Efficacy Trial for Dry Cow Therapy
Objective: To compare the efficacy of different commercial dry cow mastitis formulations.
Methodology:
-
A large cohort of cows is enrolled from multiple commercial dairy herds.
-
Quarter milk samples are collected for bacteriological culture at dry-off to identify existing intramammary infections.
-
Cows are randomly assigned to receive one of the commercial dry cow treatments at dry-off.
-
Quarter milk samples are collected again at 0-6 days in milk (DIM) and 7-13 DIM for bacteriological culture to determine the prevalence of IMI post-calving, the cure of preexisting infections, and the incidence of new infections.
-
On-farm records are used to track clinical mastitis cases up to 100 DIM.
-
Statistical analyses, such as noninferiority analysis and multivariable logistic regression, are used to compare the treatment groups.
Visualizing the Mechanism and Workflow
To better understand the processes involved in this compound's action and its evaluation, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a clinical trial.
Conclusion
The choice between this compound sodium and this compound benzathine is clearly delineated by their intended use in lactating and dry cows, respectively, a distinction driven by their differing solubility profiles. While direct comparative data between different commercial brands of the same this compound salt is scarce, the available clinical evidence suggests that commercial formulations of this compound benzathine, such as ToMorrow®, demonstrate comparable efficacy to other leading dry cow therapies. Similarly, this compound sodium formulations are proven effective against key mastitis pathogens in lactating cows. For researchers and drug development professionals, understanding these fundamental differences and the existing clinical data is crucial for the development of new and improved intramammary therapeutics for bovine mastitis. Further head-to-head studies on dissolution, stability, and clinical outcomes of different commercial formulations would be invaluable to the scientific community.
References
Safety Operating Guide
Proper Disposal of Cephapirin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of Cephapirin, a first-generation cephalosporin (B10832234) antibiotic, is a critical component of laboratory safety and environmental responsibility. Improper disposal can contribute to environmental contamination and the development of antibiotic resistance. This guide provides essential, step-by-step procedures for the proper management of this compound waste streams in a laboratory setting.
Core Principles of this compound Waste Management
All this compound waste, whether in solid form, liquid solutions, or contaminated labware, must be managed as hazardous chemical waste. The primary goal is to ensure the complete inactivation of the active pharmaceutical ingredient (API) before final disposal. Under no circumstances should this compound waste be discharged into the sanitary sewer system.[1] Disposal must always be conducted in accordance with local, state, and federal regulations.
Recommended Disposal and Inactivation Procedures
Two primary methods are recommended for the treatment and disposal of this compound waste in a laboratory environment: chemical inactivation via alkaline hydrolysis and thermal disposal through incineration. The choice of method will depend on the form of the waste (solid or liquid) and the facilities available.
Method 1: Chemical Inactivation by Alkaline Hydrolysis
This method is highly effective for liquid this compound waste, such as expired solutions, unused experimental preparations, and contaminated aqueous media. Like other β-lactam antibiotics, this compound undergoes rapid and complete degradation of its microbiologically active β-lactam ring in an alkaline environment.[1][2] Studies have shown that this compound is highly unstable at a pH greater than 11, degrading within minutes.[3]
-
Segregation and Collection: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and chemically resistant container (e.g., a high-density polyethylene (B3416737) carboy).
-
Personal Protective Equipment (PPE): Conduct this procedure in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Alkalinization: Slowly add a 1 M sodium hydroxide (B78521) (NaOH) solution to the this compound waste while stirring. The goal is to raise the pH of the solution to >11. The amount of NaOH solution required will depend on the volume and initial pH of the waste.
-
Inactivation: Stir the mixture at room temperature for a minimum of 2 hours to ensure complete hydrolysis and inactivation of the this compound. While degradation is rapid, this extended time provides a significant safety margin.
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0. This can be achieved by slowly adding a 1 M hydrochloric acid (HCl) solution while monitoring the pH with a calibrated pH meter.
-
Final Disposal: The neutralized, inactivated solution can now be collected by a licensed hazardous waste disposal company.
Method 2: Thermal Disposal
Thermal disposal, typically through incineration, is a suitable method for all forms of this compound waste, including solid powder, contaminated labware (vials, syringes, pipette tips), and absorbent materials used for spill cleanup. High-temperature incineration ensures the complete destruction of the antibiotic molecule.
-
Waste Segregation: Collect all solid this compound waste in a designated, clearly labeled hazardous waste container. This includes unused or expired powder, contaminated PPE, and any other solid materials that have come into contact with the antibiotic.
-
Packaging: Ensure the waste container is securely sealed to prevent any leakage or aerosolization of the powder.
-
Disposal: Arrange for the collection of the hazardous waste container by a certified chemical waste disposal service for incineration at a licensed facility.
Data on this compound Stability and Degradation
Quantitative data on the degradation kinetics of this compound is limited in publicly available literature. However, the following table summarizes key stability information based on existing studies. Researchers should note that degradation rates can be influenced by the specific composition of the solution.
| Parameter | Condition | Value/Observation | Source |
| Hydrolytic Stability | pH > 11 | Highly unstable; degrades in a few minutes. | [3] |
| Neutral pH (buffered solution), 22 ± 1 °C | Moderately stable; Half-life (t½) of approximately 3 days. | ||
| Thermal Stability | Elevated Temperatures | A slight instability has been observed at elevated temperatures, though specific decomposition temperatures for disposal are not defined. | |
| Aqueous Solutions | Frozen at -15 °C | Solutions retain potency for up to 60 days. | |
| Thawed at room temp. | Retain potency for 12 hours. | ||
| Thawed and refrigerated (4 °C) | Retain potency for 10 days. |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
